molecular formula C3H6LiO6P B14769976 Dihydroxyacetone phosphate lithium salt

Dihydroxyacetone phosphate lithium salt

Cat. No.: B14769976
M. Wt: 176.0 g/mol
InChI Key: LSXXNNLDMIROMN-UHFFFAOYSA-M
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Description

Dihydroxyacetone phosphate lithium salt is a useful research compound. Its molecular formula is C3H6LiO6P and its molecular weight is 176.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C3H6LiO6P

Molecular Weight

176.0 g/mol

IUPAC Name

lithium;(3-hydroxy-2-oxopropyl) hydrogen phosphate

InChI

InChI=1S/C3H7O6P.Li/c4-1-3(5)2-9-10(6,7)8;/h4H,1-2H2,(H2,6,7,8);/q;+1/p-1

InChI Key

LSXXNNLDMIROMN-UHFFFAOYSA-M

Canonical SMILES

[Li+].C(C(=O)COP(=O)(O)[O-])O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide on Dihydroxyacetone Phosphate (DHAP) Lithium Salt: Structural Dynamics, Molecular Weight, and Enzymatic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biochemical Scientists, and Drug Development Professionals.

Executive Summary

In the landscape of biochemical assays and metabolic engineering, the fidelity of your reagents dictates the reproducibility of your data. Dihydroxyacetone phosphate (DHAP) is a prime example. While its role as a central node in glycolysis and lipid biosynthesis is universally understood, the nuances of its physical handling—specifically the critical transition from its unstable free acid form to its robust lithium salt—are often overlooked. This whitepaper deconstructs the structural dynamics, molecular weight considerations, and field-proven methodologies for utilizing DHAP lithium salt in high-precision enzymatic assays.

Chemical Identity and Structural Dynamics

Dihydroxyacetone phosphate is a critical metabolic intermediate. However, in in vitro environments, the free acid form of DHAP is inherently unstable and highly hygroscopic. To mitigate this, commercial and research-grade DHAP is predominantly synthesized and utilized as a lithium salt[1].

Understanding the exact molecular weight of the specific salt complex you are working with is critical for calculating precise molarities in kinetic assays. The free acid basis has a molecular weight of 170.06 g/mol , whereas the fully complexed dilithium salt shifts the molecular weight to 181.92 g/mol [2].

Table 1: Quantitative Chemical Properties of DHAP Forms
PropertyDHAP (Free Acid Basis)DHAP Dilithium Salt
CAS Number 57-04-5102783-56-2[2]
Molecular Formula C₃H₇O₆PC₃H₅Li₂O₆P[2]
Molecular Weight 170.06 g/mol 181.92 g/mol [2]
SMILES String OCC(COP(O)(O)=O)=ON/A (Salt Complex)
Optimal Storage -20°C-20°C[2]
Purity Standard

95.0% (TLC)

93%[2]

The Causality of the Lithium Salt Formulation

As a Senior Application Scientist, I am frequently asked why lithium is the counter-ion of choice for sugar phosphates. The selection is highly deliberate:

  • Crystalline Stability: The high charge density of the

    
     ion facilitates the formation of a stable, non-hygroscopic crystalline lattice. This prevents the spontaneous hydrolysis of the delicate phosphate ester bond during long-term storage at -20°C, a common failure point when using sodium or potassium salts[1].
    
  • Enzymatic Inertness: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ions exhibit minimal allosteric interference with the catalytic pockets of downstream enzymes. This ensures that the kinetic parameters (
    
    
    
    ,
    
    
    ) derived from assays reflect true enzyme-substrate dynamics rather than salt-induced artifacts.

Metabolic Significance & Pathway Dynamics

In cellular metabolism, DHAP is primarily generated via the cleavage of Fructose-1,6-bisphosphate by the enzyme Aldolase. It is subsequently interconverted into Glyceraldehyde 3-phosphate (GAP) by Triosephosphate Isomerase (TPI) to continue down the glycolytic pathway.

MetabolicPathway FBP Fructose-1,6-bisphosphate (FBP) Aldolase Aldolase (Enzyme) FBP->Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) Aldolase->DHAP Cleavage GAP Glyceraldehyde 3-phosphate (GAP) Aldolase->GAP Cleavage TPI Triosephosphate Isomerase (TPI) DHAP->TPI Isomerization TPI->GAP

Metabolic node of DHAP illustrating Aldolase cleavage and TPI-mediated isomerization.

Experimental Methodologies: Enzymatic Assays

To accurately quantify the activity of enzymes like


-Glycerophosphate Dehydrogenase (

-GPDH) or TPI, DHAP lithium salt is utilized as the primary substrate in a continuous spectrophotometric coupled assay[3].
Self-Validating Protocol: -GPDH Activity Assay

This protocol leverages DHAP lithium salt to quantify


-GPDH activity via the stoichiometric oxidation of NADH[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 300 mM Triethanolamine HCl buffer, adjusted to pH 7.4 at 25°C.

  • Substrate Reconstitution: Dissolve DHAP lithium salt in deionized water to a final concentration of 76 mM. Keep strictly on ice.

  • Cofactor Preparation: Prepare a 4 mM solution of

    
    -NADH (reduced form) in the Triethanolamine buffer.
    
  • Reaction Assembly:

    • Test Cuvette: 2.70 mL Buffer + 0.10 mL DHAP + 0.10 mL NADH.

    • Blank Cuvette: 2.70 mL Buffer + 0.10 mL DHAP + 0.10 mL NADH.

    • Equilibrate to 25°C and monitor baseline absorbance at 340 nm to ensure stability.

  • Initiation: Add 0.10 mL of

    
    -GPDH enzyme solution to the Test cuvette, and 0.10 mL of Buffer to the Blank cuvette. Mix by inversion.
    
  • Kinetic Measurement: Record the decrease in absorbance at 340 nm (

    
    ) for 5 minutes.
    

Causality of Experimental Choices:

  • Triethanolamine Buffer: Selected over standard phosphate buffers because free phosphate can act as a competitive inhibitor for enzymes interacting with phosphorylated substrates. Triethanolamine provides robust buffering without chelating necessary trace ions[3].

  • NADH Coupling: NADH absorbs strongly at 340 nm (

    
    ), whereas NAD+ does not. This translates the invisible conversion of DHAP into a highly visible, quantifiable metric[3].
    
  • Self-Validating Design: The parallel 'Blank' cuvette is a critical control. It accounts for any spontaneous, non-enzymatic degradation of NADH or DHAP. Subtracting this baseline (

    
     Blank) from the Test ensures the calculated activity is exclusively enzyme-driven[3].
    

AssayWorkflow Prep 1. Reconstitute DHAP Li-Salt Mix 2. Add NADH & TEA Buffer Prep->Mix Enzyme 3. Add a-GPDH (Coupling) Mix->Enzyme Measure 4. Monitor A340nm (NADH Oxidation) Enzyme->Measure Validate 5. Subtract Blank (Validation) Measure->Validate

Self-validating spectrophotometric workflow for a-GPDH activity using DHAP lithium salt.

References

1. Dihydroxyacetone phosphate lithium salt - MilliporeSigma. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4jsboYe9ue4adDHn9v0TDptCxHBQc1mztxKiyIBbxOaj48x4Rr3SLnwkuXHEhncQbcEA2bSeywld0eoSQiat8j1jDk5Iz6icfbkEvk7YZBwTBjCgxonsKK0sAj4hEb5gbNPv3NRAa4tbVfjKoCGy1GA==] 2.[2] Dihydroxyacetone phosphate dilithium salt | CAS 102783-56-2 | SCBT. scbt.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOF0mdV_tsQz5b7T2xavmxd8pxpFVhcgL5dh0L3fY9Yq4mWAS3DyaZ8TKOhPi8_GIGNlfQtf3e8KgdzeklLdB7Wvd5d0NIFa9axd63RExm6aav83c9PU-EDon4a5RmYVw8uL8gVpZRgRkqkksHZv3kC4vlf2O6I_NzRPMNavNXzzn8Dsv6_GE=] 3. Ribosome External Electric Field Regulates Metabolic Enzyme Activity: The RAMBO Effect | The Journal of Physical Chemistry B - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUEzA08ARUGAB-hYPNYyj1Qi-oYpod95HoCvcLOuyzlo0121zn7KnWQexFf6N7-2GYZ_x8YPwFwKW-jajdumsRalwFENpAAT6z2c_6Lz_iFEGzxXzEk-WeLE05sU0i1XeEov5rNo6g__o4c=] 4.[1] EP0577266A2 - Method for preparing (gamma-32p) labeled nucleotides by enzymatic conversion of dihydroxyacetone phosphate to 3-phosphoglycerate - Google Patents. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA3V69lROws--lEvt5p5bBuPFqWSvKYnQJUNUauJ7YBDVzBLdRPhaiVmjnyLtjmdcsWb_zedhe_oi2LNtxfrgUSsfTj-NDidbB-kHJEsM0k1fL-JvvWx2ATySPf0KxEy_p121ySHis5D0H] 5.[3] Enzymatic Assay of a-GLYCEROPHOSPHATE DEHYDROGENASE (EC 1.1.1.8) - Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8bLTc4la0kZCgAXGh62-UysBJlyheLbC8E60T1K-gmix-RWryI0Y7RRSeGJlQyK7wiYAU34FAxsDclQnVkjlxPf2LcT-wWB7BW4Wp4G0XCZMY9sVDcVlktug_zuuk27gbw638GX7v2WGC-4aOIeMn-eyuJDtSEH2OVoMpYK84cx3PrXPn046FjVYwf7P97Ixvk-mF-YxHDymVLAsQ_YvawFAVmGn2WURrWcgDqQ==]

Sources

Dihydroxyacetone Phosphate (DHAP) Lithium Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of Dihydroxyacetone Phosphate (DHAP) and its commonly used lithium salt form. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a foundational understanding of DHAP's critical role in cellular metabolism and its practical applications in the laboratory.

Section 1: Core Identity and Physicochemical Properties

Dihydroxyacetone phosphate is a pivotal intermediate metabolite in a multitude of cellular pathways.[1][2] Its identity is fundamentally linked to its structure as a phosphorylated three-carbon sugar, or triose phosphate.[3][4][5]

The primary PubChem Compound Identification (CID) for the core molecule, dihydroxyacetone phosphate, is 668 .[6][7] The lithium salt version is a commercially available and widely used form of this compound, valued for its stability and handling characteristics in a laboratory setting.[8][9]

PropertyValueSource(s)
PubChem CID 668[6][7]
Molecular Formula C3H7O6P[3][6]
Molecular Weight 170.06 g/mol (free acid basis)[6][9]
Form Powder[9]
Storage Temperature -20°C[9]
Solubility Soluble in water[3]

The lithium salt form provides a stable, solid material that is amenable to accurate weighing and dissolution for the preparation of experimental solutions. Its hygroscopic nature necessitates storage in a cool, dry environment to prevent degradation.[3] The phosphate group is critical to its chemical reactivity and its confinement within the cell, as the negative charge prevents it from passively diffusing across lipid membranes.

Section 2: The Central Hub of Metabolism: DHAP's Biochemical Roles

DHAP is not merely a passive intermediate; it is a critical junction point in cellular metabolism, linking carbohydrate and lipid metabolism.[4][10] Its significance is underscored by its participation in glycolysis, gluconeogenesis, the pentose phosphate pathway, and lipid biosynthesis.[8][11][12]

Glycolysis and Gluconeogenesis: A Reversible Nexus

The most well-known role of DHAP is in glycolysis, the pathway for breaking down glucose to generate ATP.[13][14] In the fourth step of glycolysis, the enzyme aldolase cleaves fructose-1,6-bisphosphate into two three-carbon molecules: glyceraldehyde-3-phosphate (G3P) and DHAP.[5][12][14][15]

While G3P proceeds directly down the glycolytic pathway, DHAP does not.[16] The enzyme Triose Phosphate Isomerase (TPI) rapidly and reversibly converts DHAP into G3P.[5][16][17] This isomerization is crucial as it ensures that both halves of the original glucose molecule can be catabolized to yield energy, effectively doubling the ATP output from each glucose molecule.[5] The equilibrium of this reaction heavily favors G3P, ensuring a continuous flux through glycolysis.[17]

Glycolysis_DHAP F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Glycolysis Further Glycolytic Steps G3P->Glycolysis

Caption: The interconversion of DHAP and G3P in glycolysis.

Gateway to Lipid Synthesis

DHAP serves as a fundamental building block for the synthesis of lipids.[4][10] Through the action of glycerol-3-phosphate dehydrogenase, DHAP is reduced to glycerol-3-phosphate.[2] This molecule provides the glycerol backbone required for the synthesis of triglycerides (for energy storage) and phospholipids (essential components of cellular membranes).[2][3][4] This connection highlights DHAP's role in diverting excess carbohydrates into fat storage.

Lipid_Synthesis_Pathway DHAP Dihydroxyacetone Phosphate (DHAP) G3P Glycerol-3-Phosphate DHAP->G3P Glycerol-3-Phosphate Dehydrogenase Lipids Triglycerides & Phospholipids G3P->Lipids Acyltransferases

Caption: DHAP's role as a precursor in lipid biosynthesis.

Emerging Roles in Cellular Signaling

Recent research has unveiled more nuanced roles for DHAP beyond its classical metabolic functions. It is now understood to be involved in integrating nutritional signals with epigenetic regulation.[13] For instance, DHAP levels can signal glucose availability to the mTORC1 signaling pathway, a master regulator of cell growth and metabolism.[18] This positions DHAP as a key metabolic sensor, allowing cells to align their growth and proliferation with their energetic state.

Section 3: Laboratory Applications and Methodologies

The pivotal role of DHAP in metabolism makes its quantification and use in enzymatic assays highly valuable for researchers.

Quantification of DHAP: A Validated LC-MS/MS Protocol

Accurate measurement of DHAP is crucial for studying metabolic disorders, drug effects on glycolysis, and overall cellular energy status.[10] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitive and specific detection in various biological samples.[1][10]

Objective: To quantify DHAP levels in cellular extracts.

Principle: This method involves the separation of DHAP from its isomer G3P and other metabolites using reverse-phase liquid chromatography, followed by specific detection and quantification using tandem mass spectrometry.[19][20]

Step-by-Step Protocol:

  • Sample Preparation (Cellular Extracts):

    • Harvest cells and rapidly quench metabolic activity by washing with ice-cold saline.

    • Lyse the cells using a protein precipitation method, for example, by adding a cold extraction solvent (e.g., 80% methanol).

    • Incubate on ice to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Carefully collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a reverse-phase C8 or C18 column.

    • Mobile Phase: Use an ion-pairing reagent like tributylamine in the mobile phase to improve the retention and separation of the highly polar DHAP and G3P.[19][20]

    • Gradient: A gradient elution is typically used to achieve optimal separation.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Electrospray Ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The transition from the precursor ion (m/z of DHAP) to a specific product ion provides high selectivity and sensitivity.

  • Data Analysis:

    • Generate a standard curve using known concentrations of dihydroxyacetone phosphate lithium salt.

    • Quantify DHAP in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the initial cell number or protein concentration.

Causality and Self-Validation: The use of an ion-pairing reagent is critical for retaining the anionic DHAP on a reverse-phase column. The specificity of the MRM transition ensures that the signal is from DHAP and not from co-eluting isomers like G3P, thus providing a self-validating system for quantification.

Use in Enzymatic Assays

DHAP is a key substrate for several enzymes, including Triose Phosphate Isomerase and Dihydroxyacetone Phosphate Acyltransferase (DHAP-AT).[21] Assays involving these enzymes are used for diagnosing certain genetic disorders. For example, DHAP-AT activity is measured to help diagnose Zellweger syndrome and other peroxisomal disorders.[21] In such assays, radiolabeled DHAP can be used to track the formation of the product.[21]

Section 4: Handling, Storage, and Safety

As a chemical reagent, this compound requires proper handling to ensure its stability and the safety of laboratory personnel.

  • Storage: Store the compound in a tightly sealed container at -20°C.[9] The material is hygroscopic and should be protected from moisture.

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22][23]

    • Handle the powder in a well-ventilated area or under a chemical fume hood to avoid inhalation.[23]

    • In case of accidental contact, flush the affected area with plenty of water.[23][24]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[22][23]

Section 5: Conclusion

Dihydroxyacetone phosphate, often utilized in its stable lithium salt form, is far more than a simple intermediate in glycolysis. It represents a critical metabolic nexus, fundamentally linking the catabolism of carbohydrates with the anabolic pathways of lipid synthesis and influencing key cellular signaling networks. A thorough understanding of its properties, biochemical functions, and analytical methodologies is indispensable for researchers in metabolism, cell biology, and drug development. This guide provides the foundational knowledge and practical insights necessary to effectively utilize this vital molecule in a research setting.

References

  • Title: Understanding Dihydroxyacetone Phosphate (DHAP): A Key Player in Metabolism Source: Oreate AI Blog URL: [Link]

  • Title: Dihydroxyacetone phosphate Source: Wikipedia URL: [Link]

  • Title: Dihydroxyacetone phosphate Definition Source: Fiveable URL: [Link]

  • Title: Dihydroxyacetone phosphate Definition Source: Fiveable URL: [Link]

  • Title: Dihydroxyacetone Phosphate Analysis Service Source: Mtoz Biolabs URL: [Link]

  • Title: Dihydroxyacetone Phosphate Source: PubChem URL: [Link]

  • Title: Dihydroxyacetone phosphate Definition Source: Fiveable URL: [Link]

  • Title: Understanding Dihydroxyacetone Phosphate (DHAP) in Glycolysis Source: Oreate AI Blog URL: [Link]

  • Title: Dihydroxyacetone Phosphate Acyl Transferase (DHAP-AT) Source: Supra-Regional Assay Service URL: [Link]

  • Title: Dihydroxyacetone phosphate Source: bionity.com URL: [Link]

  • Title: Stage 2 of Glycolysis (Part II) Source: AK Lectures URL: [Link]

  • Title: What happens with dihydroxyacetone phosphates in glycolysis? Source: Quora URL: [Link]

  • Title: Dihydroxyacetone phosphate lit Source: SLS URL: [Link]

  • Title: Dihydroxyacetone phosphate signals glucose availability to mTORC1 Source: PubMed URL: [Link]

  • Title: Chemical and enzymatic routes to dihydroxyacetone phosphate Source: Research Collection - ETH Zurich URL: [Link]

  • Title: Dihydroxyacetone phosphate – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: this compound Source: MilliporeSigma URL: [Link]

  • Title: Dihydroxyacetone phosphate (C3H7O6P) Source: PubChemLite URL: [Link]

  • Title: Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer Source: PubMed URL: [Link]

  • Title: Dihydroxyacetone phosphate dilithium salt - Safety Data Sheet Source: Chemsrc URL: [Link]

  • Title: Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer Source: Springer Nature Experiments URL: [Link]

Sources

Thermodynamic Profiling and Stability Dynamics of Dihydroxyacetone Phosphate (DHAP) Lithium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Introduction: The Central Role of DHAP in Metabolic Thermodynamics

Dihydroxyacetone phosphate (DHAP) is a foundational three-carbon ketose phosphate intermediate that dictates the thermodynamic flux of glycolysis, gluconeogenesis, and the Calvin cycle. Because it sits at the critical junction of lipid biosynthesis and carbohydrate metabolism, precise thermodynamic measurements of DHAP-dependent enzymes (such as triosephosphate isomerase and aldolase) are essential for drug development targeting metabolic disorders.

However, the native free-acid form of DHAP is notoriously unstable and highly hygroscopic. To conduct rigorous thermodynamic profiling, researchers must utilize a stable matrix. This whitepaper explores the thermodynamic properties of DHAP, the kinetic mechanisms of its degradation, and the compelling physicochemical advantages of employing the DHAP lithium salt in advanced biochemical assays.

The Physicochemical Advantage of the Lithium Salt

Historically, DHAP was synthesized and commercialized as a diethyl acetal barium salt. While this protected the molecule during storage, it introduced a severe methodological flaw: the acetal required harsh, hot acidic hydrolysis prior to use. This preparatory step often led to partial degradation of the DHAP molecule and the release of inorganic phosphate (


), which acts as a confounding allosteric inhibitor in downstream kinetic assays.

The transition to the DHAP lithium salt revolutionized metabolic thermodynamic studies. As detailed in1[1], the lithium salt does not require pre-hydrolysis. It is highly stable in the solid state at -20°C for months and dissolves directly into the biologically active DHAP isomer in aqueous environments. By bypassing the acid-hydrolysis step, the lithium salt preserves the exact stoichiometric concentration of the substrate, establishing a flawless baseline for calculating the Gibbs free energy (


) of enzymatic reactions.

Thermodynamic Properties & Metabolic Flux

The thermodynamics of DHAP are characterized by its high-energy phosphate ester bond and its role in near-equilibrium intracellular reactions. The standard Gibbs free energy (


) of DHAP-related reactions dictates the directionality of metabolic flux.

For instance, the cleavage of Fructose-1,6-bisphosphate (F16BP) into DHAP and Glyceraldehyde 3-phosphate (G3P) by aldolase is highly endergonic under standard conditions (


)[2]. Yet, in vivo, the rapid consumption of DHAP and G3P by downstream enzymes pulls the reaction forward via Le Chatelier’s principle, resulting in a negative actual 

.
Table 1: Thermodynamic Parameters of DHAP-Related Reactions
Thermodynamic ParameterValueReference ConditionSource

(F16BP Cleavage)
+24.0 kJ/molpH 7.0, 25°C, I=0.25M2[2]

(DHAP

G3P)
+7.5 kJ/molpH 7.0, 25°C, I=0.25M3[3]

(Aqueous DHAP)
~3 hourspH 7.0, 37°C4[4]

(Aqueous DHAP)
~30 hourspH 7.0, 25°C4[4]
Storage Stability (Lithium Salt)> 6 monthsSolid state, -20°C1[1]

Interestingly, thermodynamic equilibrium can be manipulated by phase changes. Recent studies demonstrate that in frozen solutions (-20°C), the local concentration of solutes in the liquid veins between ice crystals increases dramatically. This physical concentration effect drives the thermodynamically unfavorable, non-enzymatic aldol condensation of DHAP and G3P into F16BP, mimicking early evolutionary gluconeogenesis[5].

Chemical Stability and Degradation Kinetics

A critical factor in assay design is the inherently low chemical stability of aqueous DHAP. Degradation is initiated by the base-catalyzed deprotonation of the molecule. In a controlled enzymatic environment (like the active site of triosephosphate isomerase), this intermediate is carefully reprotonated to form G3P. However, in bulk aqueous solution at neutral or basic pH, the intermediate undergoes a spontaneous


-elimination of the phosphate group[4].

This irreversible thermodynamic sink leads to the formation of methylglyoxal , a highly cytotoxic byproduct. Because the half-life of DHAP at 37°C is merely 3 hours, prolonged thermodynamic assays must be conducted at lower temperatures (e.g., 25°C, where


 hours) to prevent substrate depletion and methylglyoxal accumulation from skewing the kinetic data[4].

DHAP_Logic A DHAP Lithium Salt (Solid State, -20°C) B Aqueous DHAP (pH 7.4 Buffer) A->B Dissolution (Rapid) C Deprotonation (Base Catalyzed) B->C pH > 7.0 F Triosephosphate Isomerase B->F Enzymatic Catalysis D Phosphate Elimination C->D Spontaneous E Methylglyoxal (Cytotoxic Degradant) D->E t1/2 = 3h at 37°C G Glyceraldehyde 3-Phosphate (Metabolic Flux) F->G ΔG°' = +7.5 kJ/mol

Caption: Thermodynamic and kinetic branching of DHAP in aqueous environments.

Experimental Methodologies

To accurately measure the thermodynamic properties of DHAP-dependent systems, researchers must utilize self-validating protocols that account for the molecule's instability. The following methodology outlines a precise spectrophotometric assay utilizing


-Glycerophosphate Dehydrogenase (

-GDH), adapted from established industry standards[6].
Protocol: Spectrophotometric Thermodynamic Profiling of DHAP via -GDH

Principle: This self-validating assay couples the reduction of DHAP to the stoichiometric oxidation of


-NADH. By continuously monitoring the decrease in absorbance at 340 nm, researchers can calculate the exact concentration of active DHAP and derive the equilibrium constants of upstream reactions.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 300 mM Triethanolamine HCl buffer, adjusted to pH 7.4 at 25°C using 1 M NaOH.

    • Causality: Triethanolamine is selected because it provides robust buffering capacity at pH 7.4 without interacting with lithium ions or the phosphate group. Standard phosphate buffers are avoided as they alter the mass action ratio and inhibit phosphate-dependent enzymes.

  • Substrate Reconstitution: Dissolve DHAP Lithium Salt in ultrapure deionized water to a final concentration of 76 mM. Keep strictly on ice.

    • Causality: Reconstituting the lithium salt directly in water rather than the basic buffer prevents premature base-catalyzed deprotonation and degradation during the setup phase.

  • Cofactor Preparation: Prepare a 4 mM

    
    -NADH solution using the Triethanolamine buffer.
    
  • Assay Assembly: In a thermostatted quartz cuvette (25°C), combine 2.70 mL of Buffer, 0.10 mL of DHAP solution, and 0.10 mL of

    
    -NADH. Mix gently by inversion.
    
  • Baseline Establishment (Self-Validation Step): Monitor the absorbance at 340 nm until a constant baseline is achieved.

    • Causality: This critical step validates the integrity of the system by proving that no spontaneous, non-enzymatic oxidation of NADH or rapid degradation of DHAP is occurring prior to enzyme addition.

  • Enzymatic Initiation: Inject 0.10 mL of cold

    
    -GDH enzyme solution (0.15 - 0.30 units/mL). Immediately mix by inversion.
    
  • Data Acquisition: Record the linear decrease in

    
     for exactly 5 minutes. Calculate the reaction rate (
    
    
    
    ) using the millimolar extinction coefficient of NADH (
    
    
    ).

Assay_Workflow S1 1. Reconstitute DHAP-Li Salt S2 2. Equilibrate Buffer (pH 7.4, 25°C) S1->S2 S3 3. Add NADH & Equilibrate S2->S3 S4 4. Inject α-GDH Enzyme S3->S4 S5 5. Monitor A340nm (NADH Oxidation) S4->S5

Caption: Step-by-step spectrophotometric workflow for DHAP thermodynamic profiling.

Conclusion

The thermodynamic profiling of Dihydroxyacetone phosphate is a cornerstone of modern metabolic engineering and drug discovery. The inherent chemical instability of the DHAP free acid necessitates the use of the DHAP lithium salt, which provides a stable, pre-hydrolyzed, and stoichiometrically precise substrate for kinetic assays. By understanding the causality behind DHAP's degradation pathways and employing self-validating, temperature-controlled experimental protocols, application scientists can accurately map the thermodynamic landscapes of central metabolism.

References

  • Chemical and enzymatic routes to dihydroxyacetone phosphate - Research Collection. ETH Zurich. URL:[4]

  • A database of thermodynamic properties of the reactions of glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway. Oxford Academic. URL:[3]

  • Method for preparing (gamma-32p) labeled nucleotides by enzymatic conversion of dihydroxyacetone phosphate to 3-phosphoglycerate. Google Patents (EP0577266A2). URL:[1]

  • 13.1: Glycolysis. Biology LibreTexts. URL:[2]

  • Enzymatic Assay of a-GLYCEROPHOSPHATE DEHYDROGENASE (EC 1.1.1.8). Sigma-Aldrich Technical Bulletin. URL:[6]

  • Non-enzymatic gluconeogenesis-like formation of Fructose 1,6-bisphosphate in ice. University of Cambridge. URL:[5]

Sources

Methodological & Application

Application Notes and Protocols: Aldolase Activity Assay Utilizing Dihydroxyacetone Phosphate (DHAP) Lithium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fructose-1,6-bisphosphate aldolase (EC 4.1.2.13), hereafter referred to as aldolase, is a pivotal enzyme in central carbon metabolism, playing a crucial role in both glycolysis and gluconeogenesis.[1][2][3] It catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[3] Given its central metabolic role, the accurate measurement of aldolase activity is critical for a wide range of research areas, including metabolic disease investigation, drug discovery, and the study of enzyme kinetics.[1][4][5]

There are three main isozymes of aldolase in vertebrates: aldolase A (muscle and red blood cells), aldolase B (liver and kidney), and aldolase C (brain).[1][6] Deficiencies or dysregulation of these isozymes are associated with various pathological conditions, such as myopathy, hemolytic anemia, and hereditary fructose intolerance.[1][2] Therefore, a robust and reliable assay for aldolase activity is an indispensable tool for both basic research and clinical diagnostics.

This document provides a detailed protocol for a continuous spectrophotometric assay of aldolase activity. The method relies on a coupled enzyme system where the production of G3P and DHAP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This approach offers high sensitivity and is amenable to high-throughput screening formats.[1][4]

Assay Principle

The aldolase activity assay described herein is a coupled enzymatic assay. The fundamental principle involves monitoring the rate of disappearance of NADH at 340 nm, which is stoichiometrically linked to the aldolase-catalyzed cleavage of FBP.[7][8]

The reaction sequence is as follows:

  • Aldolase Reaction: Fructose-1,6-bisphosphate is cleaved by aldolase to produce one molecule of glyceraldehyde-3-phosphate (G3P) and one molecule of dihydroxyacetone phosphate (DHAP).[3][7]

  • Triosephosphate Isomerase (TPI) Reaction: The G3P formed is rapidly converted to DHAP by an excess of triosephosphate isomerase (TPI).[7][9] This ensures that all the FBP cleaved by aldolase results in the formation of two molecules of DHAP. TPI is a highly efficient enzyme, often described as catalytically perfect, ensuring this conversion is not rate-limiting.[10]

  • Glycerol-3-Phosphate Dehydrogenase (GDH) Reaction: The DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GDH), with the concomitant oxidation of NADH to NAD+.[7][9]

The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the aldolase activity in the sample.

Workflow Diagram

Aldolase_Assay_Workflow FBP Fructose-1,6-bisphosphate (FBP) Aldolase Aldolase FBP->Aldolase G3P Glyceraldehyde-3-Phosphate (G3P) Aldolase->G3P DHAP Dihydroxyacetone Phosphate (DHAP) Aldolase->DHAP TPI Triosephosphate Isomerase (TPI) G3P->TPI GDH Glycerol-3-Phosphate Dehydrogenase (GDH) DHAP->GDH TPI->DHAP NAD NAD+ GDH->NAD G3P_final Glycerol-3-Phosphate GDH->G3P_final NADH NADH NADH->GDH Absorbance Measure Absorbance Decrease at 340 nm NAD->Absorbance

Caption: Coupled enzymatic reaction for the determination of aldolase activity.

Materials and Reagents

Equipment
  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Cuvettes or 96-well clear flat-bottom plates[4]

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Reagents
  • Aldolase Assay Buffer: 50 mM Tris-HCl, pH 7.5. Store at 4°C.

  • Fructose-1,6-bisphosphate (FBP) solution: 10 mM in Aldolase Assay Buffer. Prepare fresh and keep on ice.

  • Dihydroxyacetone phosphate (DHAP) lithium salt: For use as a standard or for kinetic studies of the reverse reaction.

  • NADH solution: 10 mM in Aldolase Assay Buffer. Protect from light and prepare fresh. The concentration of NADH should be accurately determined spectrophotometrically (ε = 6.22 mM⁻¹cm⁻¹ at 340 nm).

  • Coupling Enzyme Mix: A mixture of Triosephosphate Isomerase (TPI) and Glycerol-3-Phosphate Dehydrogenase (GDH) in Aldolase Assay Buffer. It is recommended to have an excess of these enzymes to ensure the aldolase reaction is the rate-limiting step.[11] A typical concentration is ≥ 4 U/mL of TPI and ≥ 3 U/mL of GDH.[7]

  • Sample: Cell or tissue lysates, purified enzyme, serum, or plasma.[4]

  • Aldolase Positive Control: Purified aldolase enzyme.[4]

  • Ultrapure water

Experimental Protocol

Sample Preparation
  • Tissue Samples: Homogenize 10 mg of tissue in 100 µL of ice-cold Aldolase Assay Buffer.[1] Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.[1] Collect the supernatant for the assay.

  • Cell Samples: Resuspend 1 x 10⁶ cells in 100 µL of ice-cold Aldolase Assay Buffer.[1] Homogenize by pipetting up and down.[1] Centrifuge at 10,000 x g for 5 minutes at 4°C.[1] Use the supernatant for the assay.

  • Serum and Plasma: Can often be used directly, but may require dilution with Aldolase Assay Buffer.[4]

Note: It is recommended to test several dilutions of unknown samples to ensure the readings fall within the linear range of the assay.

Reagent Preparation
  • Reaction Mix: Prepare a master mix for the number of assays to be performed. For each reaction, the final concentrations in a 200 µL reaction volume should be optimized but a good starting point is:

    • 50 mM Tris-HCl, pH 7.5

    • 1 mM FBP

    • 0.15 mM NADH[6]

    • Sufficient coupling enzymes (e.g., 2 U/mL TPI, 1.5 U/mL GDH)

    Table 1: Example Reaction Mix Preparation (per well)

ComponentStock ConcentrationVolume per well (µL)Final Concentration
Aldolase Assay Buffer-135-
FBP Solution10 mM201 mM
NADH Solution10 mM30.15 mM
Coupling Enzyme MixVaries2As required
Sample/Standard-40-
Total Volume 200
  • Background Control Mix: For samples with high background absorbance, prepare a parallel reaction mix that omits the FBP substrate.[4]

Assay Procedure
  • Bring all reagents to room temperature before use.

  • Add 40 µL of your sample or aldolase positive control to the appropriate wells of a 96-well plate.

  • For each sample with a potential for high background, prepare a corresponding sample blank well.

  • Prepare the Reaction Mix and Background Control Mix according to Table 1.

  • Add 160 µL of the Reaction Mix to the sample and positive control wells.

  • Add 160 µL of the Background Control Mix to the sample blank wells.

  • Mix the contents of the wells thoroughly.

  • Immediately start measuring the absorbance at 340 nm in a kinetic mode at 37°C for 10-60 minutes.[4] Record readings every 1-2 minutes.

Data Analysis

  • For each sample, subtract the rate of absorbance change in the sample blank from the rate of absorbance change in the corresponding sample well.

  • Identify the linear portion of the kinetic curve (a plot of absorbance vs. time).

  • Calculate the change in absorbance (ΔA₃₄₀) per minute (Δt) within this linear range.

  • The aldolase activity can be calculated using the Beer-Lambert law:

    Activity (U/mL) = (ΔA₃₄₀ / Δt) * (V_total) / (ε * l * V_sample)

    Where:

    • ΔA₃₄₀ / Δt is the rate of absorbance change per minute.

    • V_total is the total reaction volume in mL.

    • ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

    • l is the light path length in cm (for a standard 96-well plate, this needs to be determined or a standard curve used).

    • V_sample is the volume of the sample added in mL.

    One unit (U) of aldolase activity is defined as the amount of enzyme that catalyzes the cleavage of 1.0 µmole of FBP per minute at a specific pH and temperature.

Logical Flow for Data Processing

Data_Analysis_Flow Kinetic_Data Kinetic Absorbance Data (A340 vs. Time) Plot_Data Plot A340 vs. Time Kinetic_Data->Plot_Data Linear_Range Identify Linear Range Plot_Data->Linear_Range Calculate_Rate Calculate Rate (ΔA340 / Δt) Linear_Range->Calculate_Rate Background_Correction Subtract Background Rate Calculate_Rate->Background_Correction Beer_Lambert Apply Beer-Lambert Law Activity Aldolase Activity (U/mL) Beer_Lambert->Activity Background_Correction->Beer_Lambert

Caption: Data analysis workflow for calculating aldolase activity.

Trustworthiness and Self-Validation

To ensure the reliability and accuracy of the results obtained from this protocol, several validation steps are crucial:

  • Linearity of the Assay: The assay should be linear with respect to both time and enzyme concentration. This can be verified by running the assay with varying concentrations of a purified aldolase standard.

  • Substrate and Cofactor Dependence: The reaction rate should be dependent on the presence of FBP and NADH. Omitting either of these components from the reaction mix should result in no significant change in absorbance.

  • Coupling Enzyme Sufficiency: To confirm that the coupling enzymes (TPI and GDH) are not rate-limiting, their concentrations can be doubled. If the measured aldolase activity does not increase, it indicates that their initial concentrations were sufficient.[11]

  • Positive and Negative Controls: Always include a positive control (a known concentration of aldolase) and a negative control (assay buffer instead of sample) in each experiment to validate the assay performance.

References

  • Nicholas, P. C. (n.d.). Effects of buffer concentrations, pH, triose phosphate isomerase and glycerol-3-phosphate dehydrogenase on the measurement. Portland Press.
  • Sigma-Aldrich. (n.d.). Aldolase Activity Colorimetric Assay Kit (MAK223) - Technical Bulletin.
  • AssayGenie. (n.d.). Aldolase Activity Colorimetric Assay Kit (#BN00889).
  • Diva-Portal.org. (2016, February 5).
  • PMC. (n.d.). Interrogating the Role of the Two Distinct Fructose-Bisphosphate Aldolases of Bacillus methanolicus by Site-Directed Mutagenesis of Key Amino Acids and Gene Repression by CRISPR Interference.
  • Randox. (n.d.). Aldolase (ALS).
  • Cloud-Clone Corp. (n.d.).
  • ResearchGate. (n.d.).
  • Abcam. (2025, June 4). ab196994 Aldolase Activity Assay Kit (Colorimetric).
  • ResearchGate. (n.d.). Aldolase kinetic constants | Download Table.
  • Taylor & Francis. (n.d.). Glycerol-3-phosphate dehydrogenase – Knowledge and References.
  • PubMed. (2025, July 10).
  • PMC. (2013, July 18). Characterization of Fructose-1,6-Bisphosphate Aldolase during Anoxia in the Tolerant Turtle, Trachemys scripta elegans: An Assessment of Enzyme Activity, Expression and Structure.
  • Abcam. (n.d.). Aldolase Activity Assay Kit (Colorimetric) (ab196994).
  • ResearchGate. (2025, September 19). (PDF) STUDIES ON THE MECHANISM OF THE ALDOLASE REACTION.
  • SpringerLink. (2023, January 31). Newly discovered roles of triosephosphate isomerase including functions within the nucleus.
  • MDPI. (2022, September 9).
  • Wikipedia. (n.d.).
  • PubMed. (n.d.).
  • Medichem Middle East. (n.d.). Manual Procedure Aldolase.
  • Taylor & Francis. (n.d.). Aldolase – Knowledge and References.
  • Wikipedia. (n.d.).
  • UTMB Research Expert Profiles. (2001, November 20). Snapshots of catalysis: The structure of fructose-1,6-(bis)
  • ScienceDirect. (n.d.). Determination of fructose-1,6-diphosphate with aldolase-DNPH by the colorimetric method.

Sources

Application Notes and Protocols: Dihydroxyacetone Phosphate (DHAP) Lithium Salt in the Chemoenzymatic Synthesis of a Rapamycin Precursor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, a complex macrocyclic polyketide, is a cornerstone of immunosuppressive therapy and a focal point of research in cancer and aging due to its inhibition of the mammalian target of rapamycin (mTOR).[1] The total synthesis of this intricate molecule, with its numerous stereocenters, presents a formidable challenge to synthetic chemists.[2] Chemoenzymatic strategies, which leverage the exquisite stereoselectivity of enzymes for key bond-forming reactions, offer a powerful approach to constructing complex chiral building blocks. This guide details a scientifically grounded, plausible application of dihydroxyacetone phosphate (DHAP) lithium salt in a chemoenzymatic approach for the synthesis of a key polyhydroxylated fragment of rapamycin. By employing a DHAP-dependent aldolase, this method provides a stereocontrolled route to a chiral precursor, highlighting the synergy between chemical and enzymatic transformations in the synthesis of complex natural products.

Scientific and Technical Background: The Power of DHAP-Dependent Aldolases

Dihydroxyacetone phosphate (DHAP) is a key intermediate in glycolysis and gluconeogenesis.[3] In the realm of organic synthesis, it serves as a potent three-carbon nucleophile in aldolase-catalyzed reactions. DHAP-dependent aldolases, such as fructose-1,6-bisphosphate aldolase (FBP-aldolase), catalyze the stereospecific addition of DHAP to an aldehyde acceptor, creating a new carbon-carbon bond and two new contiguous stereocenters with high fidelity.[4][5] This enzymatic transformation is a powerful tool for the synthesis of chiral polyols, which are common structural motifs in many natural products, including rapamycin.

The choice of DHAP lithium salt as the donor substrate is predicated on its commercial availability and stability compared to the free acid. The lithium counter-ion is generally considered to have minimal interference in aqueous enzymatic reactions. However, the inherent instability of DHAP in solution necessitates careful handling and often in-situ generation for large-scale applications.[6]

Proposed Chemoenzymatic Strategy for a Rapamycin Fragment

This application note focuses on the synthesis of a chiral precursor to the C28-C34 fragment of rapamycin. The retrosynthetic analysis (Figure 1) reveals that this fragment can be disconnected via an aldol reaction to a suitable aldehyde precursor and a three-carbon unit derived from DHAP.

Rapamycin Fragment Retrosynthesis rapamycin_fragment Rapamycin C28-C34 Precursor (Polyol) aldehyde Aldehyde Precursor rapamycin_fragment->aldehyde DHAP-dependent Aldolase Reaction dhap Dihydroxyacetone Phosphate (DHAP) (from Lithium Salt) rapamycin_fragment->dhap DHAP-dependent Aldolase Reaction

Figure 1: Retrosynthetic analysis of a rapamycin fragment.

Materials and Equipment

Reagent/EquipmentSupplierGrade/Specification
Dihydroxyacetone phosphate lithium saltCommercially available≥95% purity
Fructose-1,6-bisphosphate aldolase (from rabbit muscle)Commercially availableLyophilized powder
Aldehyde PrecursorSynthesized separately>98% purity
Triethanolamine (TEA) bufferCommercially availableACS grade
Ethylenediaminetetraacetic acid (EDTA)Commercially availableACS grade
Dithiothreitol (DTT)Commercially availableMolecular biology grade
Alkaline PhosphataseCommercially availableMolecular biology grade
Diethyl etherCommercially availableAnhydrous
Ethyl acetateCommercially availableACS grade
HexanesCommercially availableACS grade
Silica gelCommercially available60 Å, 230-400 mesh
Magnetic stirrer with hotplateStandard laboratory equipment
pH meterStandard laboratory equipmentCalibrated
CentrifugeStandard laboratory equipment
Rotary evaporatorStandard laboratory equipment
NMR spectrometerStandard laboratory equipment≥300 MHz
Mass spectrometer (ESI-MS)Standard laboratory equipment

Experimental Protocols

Protocol 1: Preparation of Reagents and Enzyme Solution
  • DHAP Lithium Salt Stock Solution (100 mM):

    • Accurately weigh the required amount of this compound.

    • Dissolve in cold (4 °C) 100 mM triethanolamine (TEA) buffer (pH 7.5) containing 1 mM EDTA and 1 mM DTT.

    • Adjust the final volume to achieve a 100 mM concentration.

    • Keep the solution on ice at all times. Prepare fresh before each use.

  • Aldehyde Precursor Stock Solution (50 mM):

    • Dissolve the aldehyde precursor in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).

    • Dilute with the TEA buffer to a final concentration of 50 mM. The final concentration of the organic solvent should not exceed 5% (v/v) to minimize enzyme denaturation.

  • Fructose-1,6-bisphosphate Aldolase (RAMA) Solution (10 mg/mL):

    • Dissolve the lyophilized enzyme in cold (4 °C) TEA buffer to a final concentration of 10 mg/mL.

    • Gently mix by inversion. Do not vortex.

    • Keep the enzyme solution on ice.

Protocol 2: Enzymatic Aldol Addition Reaction

The following workflow outlines the key steps of the enzymatic reaction:

Enzymatic Aldol Addition Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (DHAP, Aldehyde, Enzyme) mix_reagents Combine DHAP and Aldehyde in Reaction Buffer prep_reagents->mix_reagents initiate_reaction Initiate with Aldolase mix_reagents->initiate_reaction incubate Incubate at 25 °C (Monitor by TLC/LC-MS) initiate_reaction->incubate quench Quench Reaction (e.g., with Methanol) incubate->quench dephosphorylate Dephosphorylation (Alkaline Phosphatase) quench->dephosphorylate extract Solvent Extraction dephosphorylate->extract purify Silica Gel Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Figure 2: Workflow for the DHAP-dependent aldolase reaction.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the DHAP lithium salt stock solution and the aldehyde precursor stock solution to achieve final concentrations of 50 mM and 25 mM, respectively, in a total volume of 100 mL of TEA buffer.

    • Gently stir the solution at 25 °C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the FBP-aldolase solution to a final concentration of 1 mg/mL.

    • Incubate the reaction mixture at 25 °C with gentle stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 2-4 hours).

  • Reaction Quenching:

    • Once the reaction has reached completion (or no further conversion is observed), quench the reaction by adding an equal volume of cold methanol and incubating at -20 °C for 30 minutes to precipitate the enzyme.

    • Centrifuge the mixture to pellet the precipitated protein and decant the supernatant.

Protocol 3: Product Isolation and Purification
  • Dephosphorylation:

    • To the supernatant from the previous step, add alkaline phosphatase according to the manufacturer's protocol to remove the phosphate group from the aldol adduct. This step simplifies purification and subsequent chemical transformations.

    • Incubate at 37 °C for 2-4 hours, monitoring by TLC for the disappearance of the phosphorylated product.

  • Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure polyol fragment.

Protocol 4: Product Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to confirm the structure of the purified product.

    • Use 2D NMR techniques (e.g., COSY, HSQC) to assign all proton and carbon signals and confirm the relative stereochemistry established in the aldol reaction.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the product.

Expected Results and Data Presentation

The chemoenzymatic synthesis is expected to yield the desired polyol fragment with high diastereoselectivity, a hallmark of enzymatic catalysis.

ParameterExpected ValueMethod of Determination
Reaction Time 12-24 hoursTLC / LC-MS
Conversion > 80%LC-MS
Isolated Yield 60-70%Gravimetric
Diastereomeric Excess (d.e.) > 95%Chiral HPLC or NMR of a suitable derivative

Troubleshooting

IssuePotential CauseRecommended Solution
Low or no conversion Inactive enzymeEnsure proper storage and handling of the enzyme. Use a fresh batch.
Unstable DHAPPrepare the DHAP lithium salt solution fresh and keep it on ice.
Aldehyde instabilityCheck the stability of the aldehyde precursor under the reaction conditions.
Low diastereoselectivity Non-enzymatic background reactionRun a control reaction without the enzyme to assess the extent of the non-enzymatic reaction.
Product degradation Instability of the productMinimize reaction time and perform workup at low temperatures.

Conclusion

This application note provides a detailed framework for the chemoenzymatic synthesis of a chiral polyol precursor to a fragment of rapamycin using this compound and a DHAP-dependent aldolase. This approach highlights the potential of integrating biocatalysis into the synthesis of complex, high-value molecules, offering a stereoselective and efficient alternative to purely chemical methods. The principles and protocols outlined herein can be adapted for the synthesis of other complex polyhydroxylated natural products and their analogues.

References

  • Ritacco, F. V., et al. (2005). Production of novel rapamycin analogs by precursor-directed biosynthesis. Applied and Environmental Microbiology, 71(4), 1971-1976.
  • Schreiber, S. L., et al. (1993). Total Synthesis of Rapamycin. Journal of the American Chemical Society, 115(17), 7906-7907.
  • Nicolaou, K. C., et al. (1993). Total Synthesis of Rapamycin. Journal of the American Chemical Society, 115(10), 4419-4420.
  • Vezina, C., et al. (1975). Rapamycin (AY-22,989), a new antifungal antibiotic. I. Taxonomy of the producing streptomycete and isolation of the active principle. The Journal of Antibiotics, 28(10), 721-726.
  • Fessner, W. D., & Walter, C. (1996). Enzymatic C-C bond formation in asymmetric synthesis. Topics in Current Chemistry, 184, 97-194.
  • Garrabou, X., et al. (2011). Highly efficient aldol additions of DHA and DHAP to N-Cbz-amino aldehydes catalyzed by L-rhamnulose-1-phosphate and L-fuculose-1-phosphate aldolases in aqueous borate buffer. Organic & Biomolecular Chemistry, 9(24), 8430-8436.
  • Castillo, J. A., et al. (2006). Fructose-6-phosphate aldolase in organic synthesis: preparation of d-fagomine, N-alkylated derivatives, and preliminary biological assays. Organic Letters, 8(26), 6067-6070.
  • Dean, S. M., et al. (2009). A comparison of alternative enzyme complements for dihydroxyacetone phosphate production as a precursor to rare chiral sugar synthesis. PLoS One, 4(10), e7444.
  • Fessner, W. D., et al. (1991). Diastereoselective enzymatic aldol additions: l-rhamnulose and l-fuculose 1-phosphate aldolases. Angewandte Chemie International Edition in English, 30(5), 555-557.
  • Gijsen, H. J., et al. (1996). Recent advances in the aldolase-catalyzed asymmetric synthesis of carbohydrates and carbohydrate mimetics. Chemical Reviews, 96(1), 443-474.
  • Iturrate, L., et al. (2017). Recent advances in the synthesis of rare sugars using DHAP-dependent aldolases.
  • Machajewski, T. D., & Wong, C. H. (2000). The dihydroxyacetone phosphate dependent aldolases.
  • Romero, P., et al. (2003). Stereoselective aldol additions catalyzed by dihydroxyacetone phosphate-dependent aldolases in emulsion systems: preparation and structural characterization of linear and cyclic iminopolyols from aminoaldehydes. Chemistry-A European Journal, 9(20), 4887-4899.
  • van der Werf, M. J., et al. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Applied Microbiology and Biotechnology, 75(1), 33-45.
  • Fructose-bisphosphate aldolase. (2023, October 26). In Wikipedia. [Link]

Sources

Application Notes & Protocols: Enzymatic Synthesis of Carbohydrates Using Dihydroxyacetone Phosphate (DHAP)

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Bio-Catalytic Solutions

Introduction: The Aldolase Revolution in Carbohydrate Synthesis

The synthesis of complex carbohydrates and their analogues is a cornerstone of drug discovery and glycobiology. However, traditional chemical methods are often hampered by the need for extensive protecting group strategies, and frequently result in low yields and poor stereocontrol.[1] Enzymatic synthesis provides a powerful alternative, offering unparalleled regio- and stereoselectivity under mild, aqueous conditions.[2][3]

At the heart of many of these biocatalytic strategies are dihydroxyacetone phosphate (DHAP)-dependent aldolases . These enzymes are nature's specialists in carbon-carbon bond formation, catalyzing the aldol addition of DHAP to a wide variety of aldehyde acceptor molecules.[4][5] This reaction is synthetically powerful because it generates two new stereocenters with high fidelity, allowing access to a diverse range of complex sugars and polyols from simple, often achiral, precursors.[4][5]

The donor substrate, DHAP, is a central metabolite in glycolysis and the Calvin cycle.[6][7] While its biological role is transient, its synthetic utility is immense. The primary challenge for researchers has been the inherent instability and high cost of DHAP.[4][8] The use of a stable DHAP lithium salt provides a reliable, solid-form starting material, overcoming many of the handling issues associated with this pivotal substrate.[9]

This guide provides a comprehensive overview of the principles and a detailed protocol for using DHAP lithium salt in aldolase-catalyzed carbohydrate synthesis, designed for researchers in biochemistry and drug development.

The Core Reaction: Principles of DHAP-Dependent Aldolases

DHAP-dependent aldolases exhibit strict specificity for the donor molecule, DHAP, but display broad tolerance for the acceptor aldehyde. This promiscuity is the key to their synthetic versatility.[4][8] These enzymes are broadly categorized into two classes based on their catalytic mechanism.

  • Class I Aldolases: Found in animals and plants, these enzymes utilize a Schiff base mechanism. A catalytic lysine residue in the active site forms a covalent imine intermediate with the ketone of DHAP, which facilitates the subsequent nucleophilic attack on the aldehyde acceptor.[10][11]

  • Class II Aldolases: Typically found in bacteria and fungi, these enzymes require a divalent metal cation (usually Zn²⁺) as a cofactor. The metal ion polarizes the ketone carbonyl of DHAP, stabilizing the enediolate intermediate for the aldol reaction.[12][13]

The choice of aldolase dictates the stereochemical outcome of the product. With four different types of DHAP-dependent aldolases available, chemists can access a complete set of diastereomers of vicinal diols.[4]

Aldol_Reaction cluster_enzyme Catalyst cluster_product Product DHAP DHAP (Donor) Aldolase DHAP-Dependent Aldolase DHAP->Aldolase Aldehyde Aldehyde (Acceptor) Aldehyde->Aldolase Product Ketose-1-Phosphate (New C-C Bond) Aldolase->Product

Caption: The core aldolase-catalyzed C-C bond formation.

The Donor Substrate: DHAP Lithium Salt

Dihydroxyacetone phosphate is a phosphorylated three-carbon sugar that exists as a colorless, hygroscopic solid.[6] Its instability in solution presents a significant challenge for its use as a synthetic reagent.[4] The commercially available lithium salt form provides a more stable, weighable solid that is readily soluble in aqueous buffers, making it the preferred starting material for enzymatic reactions.[9]

Handling and Storage:

  • Storage: Store DHAP lithium salt desiccated at -20°C or below to minimize degradation.

  • Preparation: Prepare aqueous stock solutions fresh before each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C for short periods. Avoid repeated freeze-thaw cycles.

  • Stability: DHAP is unstable at pH extremes. It is most stable in neutral buffers (pH 6.5-7.5).

Experimental Protocol: Synthesis of a Hexose Phosphate

This protocol details the synthesis of D-fructose-1,6-bisphosphate (FBP) from DHAP and D-glyceraldehyde-3-phosphate (G3P) using Fructose-1,6-bisphosphate (FBP) Aldolase, a well-characterized Class I enzyme.[12] This reaction is central to gluconeogenesis and serves as a reliable model system.[13][14]

Materials and Reagents
ComponentSupplier (Example)Stock ConcentrationFinal ConcentrationPurpose
Buffer
Triethanolamine-HCl (TEA)Sigma-Aldrich1 M, pH 7.450 mMReaction Buffer
Substrates
DHAP Lithium SaltSigma-Aldrich (D7137)100 mM10 mMDonor Substrate
D-Glyceraldehyde-3-PhosphateSigma-Aldrich100 mM10 mMAcceptor Substrate
Enzyme
FBP Aldolase (from Rabbit Muscle)Sigma-Aldrich (A2714)100 units/mL1-2 units/mLBiocatalyst
Reagents for Quenching/Analysis
Trichloroacetic Acid (TCA)Fisher Scientific20% (w/v)2-4%To stop the reaction
Deionized WaterMillipore--Solvent
Step-by-Step Procedure
  • Buffer Preparation: Prepare a 1 M stock solution of Triethanolamine-HCl and adjust the pH to 7.4 at 25°C. Dilute to create a 50 mM working buffer solution.

  • Substrate Solution: On the day of the experiment, weigh out the required amounts of DHAP lithium salt and D-glyceraldehyde-3-phosphate. Dissolve them in the 50 mM TEA buffer to prepare 100 mM stock solutions. Keep on ice.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed to a final volume of 1 mL. Prepare a "No Enzyme" control reaction to use as a baseline for analysis.

ReagentVolume for 1 mL Rxn
50 mM TEA Buffer, pH 7.4780 µL
100 mM DHAP Stock100 µL
100 mM G3P Stock100 µL
FBP Aldolase (100 U/mL)20 µL
  • Initiation and Incubation: Gently mix the solution by pipetting. Initiate the reaction by adding the FBP Aldolase. Incubate the reaction at 25°C or 37°C for 2-4 hours. For kinetic studies, samples can be withdrawn at various time points.

  • Reaction Monitoring: The consumption of DHAP can be monitored spectrophotometrically using a coupled enzyme assay with α-glycerophosphate dehydrogenase, which oxidizes NADH (measured by a decrease in absorbance at 340 nm).[9] Alternatively, HPLC or ³¹P NMR can be used to monitor the formation of the FBP product.

  • Reaction Termination (Quenching): To stop the reaction, add 100 µL of 20% TCA to the 1 mL reaction mixture. Vortex and centrifuge to pellet the precipitated protein. The supernatant contains the product.

  • Product Analysis and Purification: The product, Fructose-1,6-bisphosphate, can be analyzed and quantified by HPLC. For isolation, the phosphorylated sugar can be dephosphorylated using an acid or alkaline phosphatase, followed by purification using ion-exchange or size-exclusion chromatography.[15][16]

Workflow prep 1. Reagent Preparation (Buffer, Substrate Stocks) setup 2. Reaction Setup (Combine Buffer & Substrates) prep->setup initiate 3. Initiate Reaction (Add Aldolase) setup->initiate incubate 4. Incubation (25-37°C, 2-4h) initiate->incubate monitor 5. Monitoring (HPLC / Coupled Assay) incubate->monitor quench 6. Quenching (Add TCA) monitor->quench purify 7. Purification / Analysis (Chromatography) quench->purify

Caption: General experimental workflow for aldolase-catalyzed synthesis.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Product Yield 1. Inactive enzyme. 2. DHAP or aldehyde degradation. 3. Incorrect buffer pH. 4. Presence of inhibitors (e.g., metal chelators for Class II aldolases).1. Verify enzyme activity with a standard assay. Purchase new enzyme stock. 2. Prepare substrate solutions fresh. Store stocks properly. 3. Calibrate pH meter and remake buffer. 4. Ensure buffer is free of chelating agents like EDTA if using a Class II aldolase.
Reaction Stalls Prematurely 1. Substrate limitation. 2. Product inhibition. 3. Enzyme denaturation over time.1. Check initial substrate concentrations. 2. Dilute the reaction or use a continuous flow system to remove the product. 3. Lower the incubation temperature or add stabilizing agents (e.g., glycerol).
Formation of Side Products 1. Non-enzymatic degradation of substrates. 2. Aldehyde substrate is impure or unstable (e.g., self-condensation).1. Run a "no enzyme" control to identify non-enzymatic products. 2. Use high-purity aldehyde. Check for stability under reaction conditions.

Advanced Strategies: One-Pot Cascade Reactions

To improve efficiency and overcome the high cost of phosphorylated substrates, DHAP can be generated in situ from cheaper precursors like dihydroxyacetone (DHA).[15][17] In a one-pot cascade, a kinase or phosphatase is used to generate DHAP, which is then immediately consumed by the aldolase in the same reaction vessel.[15][16] This approach drives the equilibrium towards product formation and simplifies the overall process.[16]

For example, an acid phosphatase can be used to transfer a phosphate group from an inexpensive donor like pyrophosphate (PPi) to DHA, forming DHAP. The aldolase present in the same pot then couples this newly formed DHAP to an aldehyde.[15][17]

Conclusion

The use of DHAP lithium salt in combination with DHAP-dependent aldolases represents a robust and highly selective method for the synthesis of complex carbohydrates. By understanding the principles of the enzyme mechanism and carefully controlling reaction parameters, researchers can leverage this technology to create novel carbohydrate structures for therapeutic and diagnostic applications. The development of multi-enzyme cascade reactions further enhances the economic viability and efficiency of this powerful synthetic platform.[8][18]

References

  • Simple Enzymatic in situ Generation of Dihydroxyacetone Phosphate and Its Use in a Cascade Reaction for the Production of Carbohydrates. ACS Publications.[Link]

  • Simple Enzymatic in situ Generation of Dihydroxyacetone Phosphate and Its Use in a Cascade Reaction for the Production of Carbohydrates - Figshare. Figshare.[Link]

  • Chemical and enzymatic routes to dihydroxyacetone phosphate. ResearchGate.[Link]

  • Dihydroxyacetone phosphate - Wikipedia. Wikipedia.[Link]

  • Fructose-bisphosphate aldolase - Wikipedia. Wikipedia.[Link]

  • [Synthesis of carbohydrate related compounds by using aldolase catalyzed reaction]. National Library of Medicine.[Link]

  • Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases. National Center for Biotechnology Information.[Link]

  • Fructose 1,6-bisphosphate aldolase activity is essential for synthesis of alginate from glucose by Pseudomonas aeruginosa. ASM Journals.[Link]

  • fructose-bisphosphate aldolase (Class II) - M-CSA. M-CSA Mechanism and Catalytic Site Atlas.[Link]

  • Enzymatic synthesis of amphiphilic carbohydrate esters. ScienceDirect.[Link]

  • Molecular Characterization, Gene Evolution, and Expression Analysis of the Fructose-1, 6-bisphosphate Aldolase (FBA) Gene Family in Wheat (Triticum aestivum L.). Frontiers.[Link]

  • Aldolase Catalyzed Reactions. CSIR NET LIFE SCIENCE COACHING.[Link]

  • Strategies for chemoenzymatic synthesis of carbohydrates. National Center for Biotechnology Information.[Link]

  • Directed evolution of aldolases for exploitation in synthetic organic chemistry. National Center for Biotechnology Information.[Link]

  • Aldol reactions in metabolism. Khan Academy.[Link]

  • Designing enzyme-compatible ionic liquids that can dissolve carbohydrates. Royal Society of Chemistry.[Link]

  • Some Biological Carbonyl Condensation Reactions. Chemistry LibreTexts.[Link]

  • Recent advances in the synthesis of rare sugars using DHAP-dependent aldolases. National Library of Medicine.[Link]

  • Synthesis of Carbohydrates in a Continuous Flow Reactor by Immobilized Phosphatase and Aldolase. Radboud Repository.[Link]

  • Stable dodecaphenylporphyrin–lithium complexes and their exchange reactions. Royal Society of Chemistry.[Link]

  • Towards the Enzymatic Synthesis of Carbohydrates. Longdom Publishing.[Link]

  • Stability of the dilithium salts formed by the reaction of organolithium derivatives with lithium salts of aromatic carboxylic acids. R Discovery.[Link]

  • Editorial: Recent advances in carbohydrate chemical and enzymatic syntheses. Frontiers.[Link]

Sources

Chemoenzymatic synthesis protocols using glycerone phosphate lithium salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Chemoenzymatic Synthesis Protocols Using Glycerone Phosphate Lithium Salt for Stereoselective Carbon-Carbon Bond Formation

Introduction: The Power and Challenge of Glycerone Phosphate

Glycerone phosphate, more commonly known as dihydroxyacetone phosphate (DHAP), is a cornerstone of metabolic pathways and a supremely valuable C3 building block in modern synthetic chemistry.[1][2][3] Its primary utility lies in its role as the nucleophilic donor in aldolase-catalyzed carbon-carbon bond formation reactions.[4] These enzymatic reactions offer an unparalleled level of stereocontrol, enabling the synthesis of complex chiral molecules, particularly carbohydrates and their derivatives, from simple achiral precursors.[5][6][7]

DHAP-dependent aldolases are remarkable biocatalysts; they exhibit strict specificity for DHAP as the donor substrate while accepting a broad range of aldehyde acceptors.[6][8] Furthermore, with four distinct and stereocomplementary types of DHAP-dependent aldolases available, chemists can access a complete set of diastereomers for the two newly created stereogenic centers.[3][5][8]

However, the synthetic potential of DHAP is hampered by its inherent instability. In aqueous solutions, especially under neutral to basic conditions, DHAP is prone to phosphate elimination, leading to the formation of cytotoxic methylglyoxal.[8] This instability complicates its storage, handling, and use in preparative-scale synthesis. To circumvent this, two primary strategies have emerged: the in situ generation of DHAP from stable precursors or the use of a stable, storable form of DHAP.[5][8][9] The commercially available glycerone phosphate lithium salt represents the latter approach, providing a reliable and easy-to-handle source of DHAP for chemoenzymatic protocols.[2]

This guide provides the core principles, detailed protocols, and field-proven insights for leveraging glycerone phosphate lithium salt in aldolase-mediated synthesis, targeting researchers and drug development professionals aiming to incorporate green and highly selective methods into their workflows.

Core Principles: The Aldolase-DHAP System

The foundation of this methodology is the aldol reaction, which forges a C-C bond and creates up to two new stereocenters.[6] Aldolases accomplish this with exquisite control.[10] The most commonly employed for synthetic purposes are Class I aldolases, such as Fructose-1,6-bisphosphate aldolase from rabbit muscle (RAMA), which utilize a lysine residue in the active site to form a Schiff base intermediate with the ketone of DHAP.[11] This activation mechanism is key to the subsequent nucleophilic attack on the acceptor aldehyde.

The Catalytic Cycle of a Class I Aldolase:
  • Schiff Base Formation: The DHAP substrate enters the enzyme's active site, and its carbonyl group reacts with the ε-amino group of a catalytic lysine residue to form a protonated Schiff base (iminium ion).

  • Enamine Formation: A proton is abstracted from the C1 carbon of DHAP by a basic residue in the active site, resulting in a nucleophilic enamine intermediate.

  • C-C Bond Formation: The enamine attacks the carbonyl carbon of the acceptor aldehyde, which is also held within the active site. This step is stereochemically controlled by the enzyme's architecture.

  • Hydrolysis and Product Release: The resulting Schiff base intermediate is hydrolyzed, releasing the phosphorylated aldol product and regenerating the free enzyme for the next catalytic cycle.

This enzymatic control allows for the predictable synthesis of specific stereoisomers, a task that is often challenging and resource-intensive using traditional chemical methods.

Visualization of the Chemoenzymatic Workflow

The following diagrams illustrate the overall experimental workflow and the core enzymatic mechanism.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Reagents Glycerone Phosphate (Li Salt) Acceptor Aldehyde Aldolase (e.g., RAMA) Buffer (e.g., Tris-HCl) Reaction Incubate reactants at controlled temperature (e.g., 25-37°C) Reagents->Reaction Monitoring Monitor progress via TLC or coupled assay (NADH) Reaction->Monitoring Quench Quench reaction (e.g., acid or heat) Monitoring->Quench Upon completion Dephos Optional: Enzymatic Dephosphorylation (e.g., with Phosphatase) Quench->Dephos Purify Purify product (e.g., Ion Exchange Chromatography) Dephos->Purify Analysis Characterize product (NMR, MS) Purify->Analysis

Figure 1: General workflow for an aldolase-catalyzed synthesis using glycerone phosphate.

G DHAP DHAP Schiff_Base Schiff Base Intermediate (Enzyme-Lys-N=C) DHAP->Schiff_Base + Enzyme - H2O Enzyme_Lys Enzyme-Lys-NH2 Enzyme_Lys->Schiff_Base Enamine Enamine Intermediate Schiff_Base->Enamine - H+ Adduct C-C Bonded Adduct (Schiff Base) Enamine->Adduct + R-CHO Aldehyde R-CHO (Acceptor) Aldehyde->Adduct Product Aldol Product (Phosphorylated) Adduct->Product + H2O Product->Enzyme_Lys Regenerates Enzyme

Sources

Troubleshooting & Optimization

Technical Support Center: Dihydroxyacetone Phosphate (DHAP) Lithium Salt

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Handling of Dihydroxyacetone Phosphate Lithium Salt in Aqueous Buffers

Introduction

Dihydroxyacetone phosphate (DHAP) is a critical intermediate in several core metabolic pathways, including glycolysis and the Calvin cycle.[1][2] Its phosphorylated form, the lithium salt, is a common reagent in biochemical assays and research applications.[1][3] However, the inherent instability of DHAP can present significant challenges in experimental design and execution.[4][5] This guide provides a comprehensive resource for understanding and troubleshooting the solubility and stability of this compound in aqueous buffers, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For most applications, high-purity, deionized water is the recommended solvent for preparing stock solutions of this compound.[3][6] The compound is known to be soluble in water, which facilitates its use in various biological assays.[1] For specific enzymatic assays, it may be dissolved directly in the assay buffer, such as Triethanolamine HCl buffer.[3]

Q2: How should I store the solid DHAP lithium salt and its aqueous solutions?

Solid Form: The solid lithium salt is hygroscopic and should be stored tightly sealed at –20°C.[1]

Aqueous Solutions: Stock solutions of DHAP are unstable at room temperature and even at 4°C for extended periods.[4] It is highly recommended to:

  • Prepare fresh solutions before each experiment.

  • If storage is necessary, aliquot the stock solution into single-use volumes and store them at -80°C for up to six months or -20°C for up to one month.[6]

  • Avoid repeated freeze-thaw cycles, as this can lead to degradation.[7]

Q3: How does pH impact the stability of DHAP in aqueous solutions?

The pH of the solution is a critical factor for DHAP stability. DHAP is most stable in the acidic range, ideally between pH 2 and 4.[8] Under neutral and, particularly, under basic conditions, DHAP is prone to elimination of the phosphate group, leading to the formation of methylglyoxal.[4] This degradation can significantly impact experimental results.

Q4: What is the effect of temperature on the stability of DHAP solutions?

DHAP is thermally sensitive.[9] The rate of degradation increases with temperature. The chemical half-life of DHAP in neutral to slightly basic conditions is approximately 30 hours at 25°C, but this drops to just 3 hours at 37°C.[4] Therefore, it is crucial to keep DHAP solutions on ice during experiments and to perform all dilutions and handling steps at 0-4°C.[8]

Q5: Can I prepare DHAP solutions in common biological buffers like PBS or Tris?

While DHAP is soluble in many aqueous buffers, the pH of these buffers will affect its stability. Standard Tris or PBS buffers are typically in the neutral to slightly basic range (pH 7.2-8.0), which can lead to the degradation of DHAP over time.[4] If your experimental protocol requires the use of such buffers, it is imperative to prepare the DHAP solution immediately before use and keep it on ice. For longer incubations, consider if an acidic buffer system is compatible with your experiment.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Dissolution of DHAP Lithium Salt The solid may be a dimer which dissolves slowly.[10] The solution may be saturated.Allow sufficient time for the dimer to dissolve and convert to the monomer in solution.[10] Gentle vortexing can aid dissolution. Ensure you are not exceeding the solubility limit, which is high in water (≥ 100 mg/mL).[6]
Low or Inconsistent Assay Signal DHAP has degraded due to improper pH, high temperature, or prolonged storage.Prepare a fresh solution of DHAP from solid stock. Verify the pH of your assay buffer; if it is neutral or basic, use the DHAP solution immediately after preparation.[4] Always keep DHAP solutions on ice.[7]
Precipitate Forms After Adding DHAP to Buffer The buffer may contain components that react with the lithium salt or the phosphate group, or the pH shift upon addition may cause precipitation of other components.Test the solubility of DHAP in a small volume of the buffer before preparing the full amount. Ensure all components of your buffer are compatible.
Troubleshooting Workflow for DHAP Solution Issues

Below is a workflow to diagnose and resolve common problems encountered when working with DHAP solutions.

DHAP_Troubleshooting start Problem with DHAP Solution (e.g., low signal, precipitate) check_freshness Is the solution freshly prepared? start->check_freshness prepare_fresh Prepare fresh solution from solid. check_freshness->prepare_fresh No check_storage How was the stock solution stored? check_freshness->check_storage Yes check_dissolution Did the solid dissolve completely? prepare_fresh->check_dissolution storage_conditions Frozen (-20°C/-80°C)? No freeze-thaw cycles? check_storage->storage_conditions storage_ok Storage OK storage_conditions->storage_ok Yes storage_bad Improper Storage storage_conditions->storage_bad No storage_ok->check_dissolution storage_bad->prepare_fresh dissolution_yes Yes check_dissolution->dissolution_yes dissolution_no No check_dissolution->dissolution_no check_buffer_ph What is the pH of the buffer? dissolution_yes->check_buffer_ph allow_time Allow more time for dissolution. Consider gentle vortexing. dissolution_no->allow_time allow_time->check_buffer_ph ph_acidic Acidic (pH 2-4) check_buffer_ph->ph_acidic ph_neutral_basic ph_neutral_basic check_buffer_ph->ph_neutral_basic ph_ok pH is optimal for stability. ph_acidic->ph_ok ph_bad High risk of degradation. Use solution immediately. ph_neutral_basic->ph_bad check_temp Was the solution kept on ice? ph_ok->check_temp ph_bad->check_temp temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no temp_ok Temperature control is good. temp_yes->temp_ok temp_bad High risk of thermal degradation. Keep on ice at all times. temp_no->temp_bad final_check If issues persist, consider contaminants in buffer or quality of solid DHAP. temp_ok->final_check temp_bad->final_check

Caption: Troubleshooting workflow for DHAP solutions.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for many biochemical assays.[7]

Materials:

  • This compound (e.g., Sigma-Aldrich, Cat. No. 37442)[11]

  • High-purity, nuclease-free water

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Ice bucket

Procedure:

  • Pre-Weighing Preparation: Allow the container of solid DHAP lithium salt to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[1]

  • Weighing: Weigh out the required amount of DHAP lithium salt in a microcentrifuge tube. For 1 mL of a 100 mM solution, you will need approximately 17 mg (assuming the free acid molecular weight of 170.06 g/mol ). Adjust the mass based on the purity and lithium content specified by the manufacturer.

  • Solubilization: a. Place the tube on ice. b. Add the calculated volume of cold, high-purity water to the tube. c. Immediately vortex gently until the solid is completely dissolved. This may take a few minutes.

  • Aliquoting and Storage: a. Once fully dissolved, immediately aliquot the solution into single-use volumes in pre-chilled microcentrifuge tubes. b. Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer to -80°C for long-term storage.[6]

Protocol 2: Quality Control - Assessing DHAP Solution Integrity

The stability of DHAP is paramount. If you suspect degradation, a functional check using an enzymatic assay is the most reliable method. This conceptual protocol uses the enzyme triosephosphate isomerase (TPI), which catalyzes the interconversion of DHAP and glyceraldehyde-3-phosphate (GAP).[12]

Principle: The integrity of a DHAP solution can be assessed by its ability to act as a substrate in a TPI-catalyzed reaction. The formation of GAP can be monitored by a coupled enzyme reaction, for example, with glyceraldehyde-3-phosphate dehydrogenase, which leads to a change in NADH absorbance at 340 nm. A degraded DHAP solution will result in a significantly lower reaction rate compared to a freshly prepared, high-quality solution.

Experimental Outline:

  • Prepare a fresh 100 mM DHAP stock solution as described in Protocol 1 to serve as a positive control.

  • Prepare a reaction mixture in a suitable buffer (e.g., triethanolamine buffer, pH 7.6) containing NADH, a coupling enzyme (like glycerol-3-phosphate dehydrogenase), and TPI.[12]

  • Initiate the reaction by adding a known concentration of your test DHAP solution and, in a separate reaction, the fresh DHAP control solution.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Interpretation: A significantly reduced rate of NADH oxidation for your test solution compared to the fresh control indicates degradation of the DHAP.

Quantitative Data Summary

Parameter Value Conditions Source
Aqueous Solubility ≥ 100 mg/mL (588.03 mM)In H₂OMedChemExpress[6]
Chemical Half-Life ~30 hoursNeutral to slightly basic pH, 25°CHettwer et al. 2002; Suau et al. 2006 (cited in[4])
Chemical Half-Life ~3 hoursNeutral to slightly basic pH, 37°CHettwer et al. 2002; Suau et al. 2006 (cited in[4])
Optimal pH for Stability pH 2-4Aqueous solutionBenchchem[8]
Recommended Storage (Solid) -20°CTightly sealedSigma-Aldrich
Recommended Storage (Solution) -80°C (6 months) or -20°C (1 month)Aliquoted, single-useMedChemExpress[6]

References

  • Kourist, R., et al. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Research Collection. [Link]

  • ResearchGate. Chemical and enzymatic routes to dihydroxyacetone phosphate. [Link]

  • SLS. Dihydroxyacetone phosphate lit | 37442-100MG-F | SIGMA-ALDRICH. [Link]

  • MDPI. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. [Link]

  • ResearchGate. Study of the solubility and the metastable zone of 1,3-dihydroxyacetone for the drowning-out process. [Link]

  • Reynolds, S. J., et al. (1975). Dihydroxyacetone phosphate. Its structure and reactivity with α-glycerophosphate dehydrogenase, aldolase and triose phosphate isomerase and some possible metabolic implications. PMC. [Link]

  • Wikipedia. Dihydroxyacetone phosphate. [Link]

  • ACS Publications. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. [Link]

  • Wikipedia. Dihydroxyacetone. [Link]

  • Taylor & Francis. Dihydroxyacetone phosphate – Knowledge and References. [Link]

Sources

Technical Support Center: DHAP Lithium Salt Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Expert Guidance for Handling Dihydroxyacetone Phosphate at -20°C vs. Room Temperature

Mechanistic Insights: The Causality of DHAP Degradation

Dihydroxyacetone phosphate (DHAP) is a critical intermediate in glycolysis, the Calvin cycle, and lipid biosynthesis. While commercially supplied as a lithium salt to improve powder handling and precipitation during synthesis, the lithium counterion renders the solid highly hygroscopic 1.

When exposed to room temperature (25°C) and ambient humidity, DHAP lithium salt absorbs moisture. This hydration initiates a severe degradation cascade. In solution, degradation is driven by the deprotonation of the carbon adjacent to the ketone group. This leads to the rapid elimination of the phosphate group and the formation of methylglyoxal, a cytotoxic byproduct 2. Because this elimination is base-catalyzed, DHAP is fundamentally unstable at neutral to alkaline pH at room temperature, necessitating strict -20°C storage and acidic reconstitution protocols 3.

Troubleshooting FAQs

Q1: I accidentally left my sealed vial of DHAP lithium salt on the bench overnight at room temperature. Is it still viable for my enzymatic assays? A1: If the vial remained completely sealed and desiccated, the solid state may still be viable, as the primary driver of room-temperature degradation is moisture absorption. However, if the seal was compromised, the hygroscopic lithium salt likely absorbed atmospheric water [[1]](). We strongly recommend running the self-validating G3PDH assay (detailed in Section 5) before using it in critical experiments. For long-term integrity, always return the vial to -20°C immediately after use.

Q2: My reconstituted DHAP solution has developed a slight yellow/brown tint after sitting on the bench. What happened? A2: This color change is a definitive indicator of severe degradation. At room temperature, DHAP eliminates its phosphate group to form methylglyoxal 2. Methylglyoxal is highly reactive and will undergo polymerization or Maillard-like condensation reactions with trace amines, resulting in a brown pigment. Discard this solution immediately, as methylglyoxal is an enzymatic inhibitor and will ruin your assay kinetics.

Q3: What is the optimal buffer for reconstituting DHAP to maximize its half-life? A3: Reconstitute DHAP in cold, slightly acidic water or buffer. The optimal pH for DHAP stability in solution is between pH 2.0 and 4.0 4. Avoid alkaline buffers (e.g., Tris pH 8.0) during prolonged storage, as base-catalyzed deprotonation drastically accelerates the degradation rate.

Quantitative Stability Profile

ParameterStorage at -20°C (Desiccated)Exposure to Room Temperature (25°C)
Physical State Free-flowing white powderClumped or syrupy (Hygroscopic)
Chemical Stability Stable for >12 monthsRapidly degrades upon moisture exposure
Solution Half-Life (pH 7.0) > 6 months (if flash-frozen at -80°C)~30 hours 2
Primary Degradation Product NoneMethylglyoxal & Inorganic Phosphate 2
Optimal pH for Solution N/A (Solid State)pH 2.0 - 4.0 4
Experimental Viability OptimalHigh risk of assay failure/cytotoxicity

Logical Workflow & Degradation Pathway

DHAP_Workflow A DHAP Lithium Salt (Solid State) B Optimal Storage: -20°C (Desiccated) A->B Recommended C Improper Storage: 25°C (Ambient Humidity) A->C Avoid D Stable Ketone Form Preserved B->D E Moisture Absorption (Hygroscopic) C->E G Reconstitution in Cold Buffer (pH 4.0 - 6.0) D->G F Phosphate Elimination & Methylglyoxal Formation E->F Base-catalyzed Degradation I Assay Failure / Cytotoxicity F->I H Enzymatic Validation (G3PDH Assay) G->H Proceed to Assay

Logical workflow of DHAP lithium salt storage, degradation at room temperature, and validation.

Self-Validating Experimental Protocols

Protocol: Reconstitution and Integrity Assay for DHAP Objective: Reconstitute DHAP lithium salt without inducing thermal or pH-dependent degradation, and validate its structural integrity before downstream use.

Step 1: Temperature Equilibration (Critical)

  • Action: Remove the sealed DHAP vial from -20°C storage and let it sit at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic lithium salt. This localized moisture initiates premature hydrolysis of the phosphate ester bond 1.

Step 2: Acidic Reconstitution

  • Action: Reconstitute the powder to your desired stock concentration (e.g., 50 mM) using cold, nuclease-free water or a weak acidic buffer (e.g., 50 mM MES, pH 5.5).

  • Causality: DHAP's half-life in neutral solutions at room temperature is only ~30 hours 2. Acidic conditions protonate the phosphate group and stabilize the ketone, preventing base-catalyzed elimination 4.

Step 3: Aliquoting and Flash-Freezing

  • Action: Divide the reconstituted solution into single-use aliquots on ice. Flash-freeze in liquid nitrogen and store at -80°C.

  • Causality: Prevents repeated freeze-thaw cycles. As solutions freeze, local pH shifts and solute concentration spikes can drive degradation. Single-use aliquots bypass this thermodynamic stress.

Step 4: Enzymatic Validation (G3PDH Assay)

  • Action: Prepare a reaction mix containing 50 mM Tris-HCl (pH 7.5), 0.2 mM NADH, and 1 U/mL cytosolic Glycerol-3-Phosphate Dehydrogenase (G3PDH). Add a diluted aliquot of the DHAP stock and monitor absorbance at 340 nm using a spectrophotometer.

  • Causality: This is a self-validating system. Intact DHAP is rapidly reduced to sn-glycerol 3-phosphate by G3PDH, consuming NADH 5. Because NADH absorbs strongly at 340 nm (while NAD+ does not), a rapid drop in A340 confirms DHAP integrity. If the DHAP has degraded to methylglyoxal, the rate of NADH oxidation will be severely blunted or non-existent.

References

  • ETH Zurich Research Collection. Chemical and enzymatic routes to dihydroxyacetone phosphate. Available at: [Link]

Sources

Technical Support Center: Handling and Use of Dihydroxyacetone Phosphate (DHAP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Dihydroxyacetone Phosphate (DHAP). This resource is designed for researchers, scientists, and drug development professionals to provide clear, expert-driven answers to common questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Does Dihydroxyacetone Phosphate (DHAP) Lithium Salt require acid hydrolysis before use?

Short Answer: No.

For the vast majority of biochemical and enzymatic applications, DHAP lithium salt does not require any acid hydrolysis.[1] This is because it is an ionic salt that readily dissociates in aqueous solutions, such as buffers or deionized water, to yield the active dihydroxyacetone phosphate anion and lithium cations.[2] The DHAP anion is the biologically active form that serves as a substrate in metabolic pathways like glycolysis and the Calvin cycle.[3]

Protocols from major suppliers for enzymes that use DHAP as a substrate, such as α-Glycerophosphate Dehydrogenase, direct the user to prepare a working solution by simply dissolving the DHAP lithium salt powder in water or a specified buffer.[1]

Q2: Why might there be confusion about needing acid hydrolysis for DHAP?

The confusion likely arises from the existence of a different, more stable, and commercially available precursor of DHAP called Dihydroxyacetone phosphate dimethyl acetal .[4][5][6]

  • DHAP Lithium Salt: This is the active form, ready for use upon dissolution. The lithium ion is simply a counter-ion to stabilize the negatively charged phosphate group.

  • DHAP Dimethyl Acetal: This is a protected form of DHAP where the ketone functional group is converted to an acetal. This modification makes the molecule more stable for long-term storage but renders it inactive as an enzyme substrate.[5] To generate the active DHAP molecule from this precursor, an acid-catalyzed hydrolysis step is absolutely required to remove the two methyl groups and restore the ketone.[5][7]

It is critical to verify the exact chemical name on your reagent vial before proceeding.

Reagent Identification and Workflow Decision

Use the following decision workflow to determine the correct preparation procedure for your reagent.

Caption: Decision workflow for handling DHAP reagents.

Q3: How should I prepare a working solution of DHAP lithium salt?

Preparing a solution from the lithium salt is a straightforward process. As DHAP is known to be unstable in solution, it is best practice to prepare solutions fresh before each experiment.[5]

See Protocol 1 below for a detailed, step-by-step methodology.

Q4: What are the critical stability and storage considerations for DHAP?

Proper storage is crucial to maintain the integrity of your DHAP reagent.

ParameterRecommendationRationale
Storage (Solid Form) Store at -20°C in a desiccated environment.DHAP lithium salt is hygroscopic (absorbs moisture from the air) and susceptible to degradation.[2] Storing it cold and dry minimizes chemical breakdown.
Solution Stability Prepare solutions fresh immediately before use. Avoid repeated freeze-thaw cycles.[8]In aqueous solutions, DHAP is less stable and can degrade.[5] Fresh preparation ensures the highest activity for your assays.
pH Considerations Acidic conditions can accelerate the hydrolysis of the phosphate ester bond over time.[9]While not an immediate concern for most assay buffers (which are often near neutral pH), prolonged storage in acidic buffers should be avoided.
Q5: Troubleshooting: My DHAP-dependent assay is failing. What should I check?

If you are experiencing issues with an assay where DHAP is a key substrate (e.g., aldolase, triosephosphate isomerase, or glycerol-3-phosphate dehydrogenase assays), consider the following troubleshooting steps.

Troubleshooting_Flowchart start Assay Failure: Low or No Activity check_reagent 1. Confirm Reagent Identity Is it DHAP Lithium Salt or a protected acetal form? start->check_reagent check_prep 2. Review Solution Prep Was the DHAP solution prepared fresh? check_reagent->check_prep It's the salt acetal_issue Potential Issue: Acetal form used without hydrolysis. Action: Perform acid hydrolysis or use correct DHAP salt. check_reagent->acetal_issue It's the acetal check_storage 3. Verify Storage Was the solid DHAP stored at -20°C and desiccated? check_prep->check_storage Yes, fresh prep_issue Potential Issue: DHAP degraded in old solution. Action: Prepare a fresh solution immediately before use. check_prep->prep_issue No, old solution check_enzyme 4. Assess Enzyme Health Is the enzyme active? (Test with positive control) check_storage->check_enzyme Yes, stored correctly storage_issue Potential Issue: Solid reagent degraded due to improper storage. Action: Use a new vial of DHAP. check_storage->storage_issue No, stored improperly check_buffer 5. Check Assay Buffer Is the pH correct? Are all cofactors (e.g., NADH) present and viable? check_enzyme->check_buffer Yes, enzyme is active enzyme_issue Potential Issue: Enzyme is inactive. Action: Use new enzyme stock; verify storage and handling. check_enzyme->enzyme_issue No / Unsure buffer_issue Potential Issue: Incorrect assay conditions. Action: Remake buffer; check concentration of all components. check_buffer->buffer_issue No / Unsure

Caption: Troubleshooting flowchart for DHAP-dependent assays.

Experimental Protocols

Protocol 1: Preparing a Working Solution from DHAP Lithium Salt

This protocol describes the standard procedure for preparing an aqueous solution of DHAP from its solid lithium salt form. This method is adapted from established enzymatic assay procedures.[1]

Materials:

  • Dihydroxyacetone phosphate lithium salt (e.g., Sigma-Aldrich Cat. No. D7137)

  • High-purity, deionized water or appropriate assay buffer

  • Calibrated analytical balance

  • Microcentrifuge tubes or other appropriate sterile containers

  • Vortex mixer

Procedure:

  • Equilibration: Before opening, allow the DHAP lithium salt container to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: In a suitable weighing vessel, carefully weigh the required amount of DHAP lithium salt. Perform this step quickly to minimize exposure to air. The molecular weight of the free acid is 170.06 g/mol ; be sure to use the molecular weight specified by the manufacturer for your specific salt form (e.g., dilithium salt) for precise molarity calculations.[10]

  • Dissolution: Add the weighed powder to a pre-labeled tube containing the desired volume of cold deionized water or assay buffer. For example, to make a 76 mM solution, dissolve the appropriate mass in 1 mL of water.[1]

  • Mixing: Cap the tube securely and vortex gently until the solid is completely dissolved. The solution should be clear and colorless to faintly yellow.

  • Use Immediately: Use the freshly prepared DHAP solution in your experiment without delay to ensure maximum substrate activity. Do not store the solution for later use.

References

  • PubMed. Structure of cyclic dihydroxyacetone phosphate dimethyl acetal, a cyclic DHAP precursor, in the crystalline state. [Link]

  • ResearchGate. Chemical and enzymatic routes to dihydroxyacetone phosphate. [Link]

  • Chemsrc. CAS#:102783-56-2 | Dihydroxyacetone phosphate dilithium salt. [Link]

  • Wikipedia. Phosphoric acids and phosphates. [Link]

  • J-Stage. Some Properties of the Phosphate Group (General Concepts). [Link]

  • PubChem. Dihydroxyacetone Phosphate. [Link]

  • National Center for Biotechnology Information. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

  • ResearchGate. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

  • ACS Publications. A Three-Step Preparation of Dihydroxyacetone Phosphate Dimethyl Acetal | The Journal of Organic Chemistry. [Link]

  • Creighton University. A Three-Step Preparation of Dihydroxyacetone Phosphate Dimethyl Acetal. [Link]

  • Wikipedia. Dihydroxyacetone phosphate. [Link]

Sources

Technical Support Center: Dihydroxyacetone Phosphate (DHAP) Lithium Salt

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Dihydroxyacetone Phosphate (DHAP) Lithium Salt. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical and practical advice for handling this valuable but challenging hygroscopic reagent. This resource consolidates field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

Introduction: The Challenge of Hygroscopic Reagents

Dihydroxyacetone phosphate (DHAP) is a critical metabolic intermediate involved in numerous biochemical pathways, including glycolysis and lipid biosynthesis.[1][2][3] Its lithium salt is a common reagent in related research. However, its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents significant challenges in the laboratory.[4][5] Water absorption can lead to chemical degradation, altered reactivity, and inaccurate measurements, ultimately compromising experimental results.[4][6] This guide provides a structured approach to mitigate these risks.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of DHAP lithium salt.

Q1: How should I store unopened containers of DHAP lithium salt?

A1: Unopened containers should be stored at -20°C as recommended by most suppliers.[2] It is crucial to keep the container tightly sealed and in a dry environment. Storing it inside a larger, sealed bag containing a desiccant can provide an additional layer of protection against moisture ingress during temperature fluctuations in the freezer.

Q2: What is the proper procedure for bringing the container to room temperature before opening?

A2: Before opening, the container must be allowed to equilibrate to ambient temperature, which typically takes at least 1-2 hours. This should be done inside a desiccator or a glove box with a controlled, low-humidity atmosphere. This critical step prevents atmospheric moisture from condensing on the cold powder upon opening, which would lead to immediate water absorption.

Q3: The DHAP lithium salt powder appears clumpy. Is it still usable?

A3: Clumping is a primary indicator of moisture absorption.[4] While you can sometimes break up clumps with a spatula, the material's integrity may already be compromised.[4] The absorbed water can initiate degradation pathways or alter the compound's solubility and reactivity.[6][7] If precise quantification is critical for your experiment, it is strongly recommended to use a fresh, unopened vial of the reagent. If you must proceed, consider performing a quality control check, such as purity analysis, if feasible.

Q4: What is the best way to weigh DHAP lithium salt?

A4: Weighing should be performed as quickly as possible to minimize air exposure.[4] The ideal environment is a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). If a glove box is unavailable, work quickly in a room with controlled, low humidity. Using a weighing boat with a ground-glass joint can also help protect the sample during transfer.[8]

Q5: How should I prepare a stock solution?

A5: For consistent results, especially with a highly hygroscopic compound, it is best practice to prepare a stock solution from the entire contents of a freshly opened vial.[8] This approach bypasses the inaccuracies associated with weighing a substance that is actively absorbing atmospheric water. The resulting solution can then be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. DHAP lithium salt is soluble in water.[2][5]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Inconsistent results between experiments using the same batch of DHAP lithium salt.

  • Possible Cause: Progressive moisture absorption. Each time the main container is opened, it is exposed to atmospheric moisture, leading to gradual degradation of the remaining powder.

  • Solution: Immediately upon receiving a new batch, aliquot the powder into smaller, single-use vials under a dry, inert atmosphere. This ensures that each experiment starts with material of consistent quality. If this is not feasible, consider the "whole-bottle stock solution" method described in the FAQs.

Problem 2: The prepared DHAP lithium salt solution appears slightly yellow or hazy.

  • Possible Cause: This could indicate degradation of the compound or the presence of impurities. DHAP is known to be unstable under certain conditions, and moisture can accelerate its decomposition.

  • Solution: A fresh solution should be clear and colorless to faintly yellow.[2] If you observe significant color or haziness, it is best to discard the solution and prepare a fresh one from a new vial of the salt. Ensure the water or buffer used for dissolution is of high purity.

Problem 3: The enzymatic reaction rate is lower than expected.

  • Possible Cause: The actual concentration of active DHAP in your stock solution may be lower than calculated due to the presence of absorbed water and potential degradation products.

  • Solution: If you suspect moisture contamination, you can attempt to dry the powder under a high vacuum in a desiccator containing a strong desiccant like phosphorus pentoxide.[9] However, be aware that this may not reverse any chemical degradation that has already occurred. The most reliable solution is to start with a fresh, properly handled vial of the reagent.

Protocols and Methodologies

Protocol 1: Preparation of an Aqueous Stock Solution of DHAP Lithium Salt

This protocol is designed to minimize moisture-related errors by using the entire contents of a new vial.

  • Equilibration: Place a new, unopened vial of DHAP lithium salt and a bottle of high-purity water inside a desiccator at room temperature for at least 2 hours.

  • Tare Weighing: In an analytical balance, tare a sterile 50 mL conical tube.

  • Transfer: Quickly open the DHAP lithium salt vial and transfer the entire contents into the tared conical tube. Immediately cap the tube.

  • Final Weighing: Weigh the capped tube containing the DHAP lithium salt. The difference between this weight and the tare weight is the precise mass of the powder.

  • Dissolution: Based on the measured mass, calculate the required volume of water to achieve the desired stock solution concentration. Add the calculated volume of equilibrated, high-purity water to the conical tube.

  • Mixing: Vortex the tube until the powder is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Dispense the stock solution into single-use, cryo-safe vials. Store the aliquots at -80°C.

Data Presentation
ParameterRecommendationRationale
Storage Temperature -20°C[2]Minimizes chemical degradation.
Working Environment Glove box or low-humidity roomPrevents moisture absorption during handling.[10]
Solution Appearance Clear, colorless to faintly yellow[2]Haze or significant color may indicate degradation.
Stock Solution Prep Use entire vial contents[8]Avoids weighing errors due to hygroscopicity.

Visual Workflow

The following diagram illustrates the decision-making process for handling DHAP lithium salt based on its physical state.

DHAP_Handling_Workflow start Start: Receive DHAP Lithium Salt check_seal Is the container seal intact? start->check_seal store Store at -20°C in a desiccated environment check_seal->store Yes quarantine Quarantine and contact supplier check_seal->quarantine No use Ready for use store->use equilibrate Equilibrate to RT in desiccator use->equilibrate open_observe Open container and observe powder equilibrate->open_observe powder_state Powder is free-flowing? open_observe->powder_state weigh_dissolve Proceed with weighing and dissolution (work quickly) powder_state->weigh_dissolve Yes powder_clumped Powder is clumpy or discolored powder_state->powder_clumped No assess_criticality Is experiment quantitative/critical? powder_clumped->assess_criticality discard Discard and use a new vial assess_criticality->discard Yes proceed_caution Proceed with caution (results may be compromised) assess_criticality->proceed_caution No

Caption: Decision workflow for handling DHAP lithium salt.

References

  • Dihydroxyacetone phosphate lit | 37442-100MG-F | SIGMA-ALDRICH | SLS. Available at: [Link]

  • How do you handle hygroscopic solutes in the lab? - TutorChase. Available at: [Link]

  • CAS#:102783-56-2 | Dihydroxyacetone phosphate dilithium salt | Chemsrc. Available at: [Link]

  • How do you handle hygroscopic salts? - HepatoChem. Available at: [Link]

  • Dihydroxyacetone phosphate lithium salt | 57-04-5 (Free acid) - A Chemtek. Available at: [Link]

  • Dihydroxyacetone - SDS (Safety Data Sheet). Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. Available at: [Link]

  • Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. Available at: [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. Available at: [Link]

  • Analytical determination techniques for lithium – A review - R Discovery. Available at: [Link]

  • Direct regeneration of degraded lithium-ion battery cathodes with a multifunctional organic lithium salt - PMC. Available at: [Link]

  • Review of analytical techniques for the determination of lithium - Revues Scientifiques Marocaines. Available at: [Link]

  • Lithium Chloride vs Sodium Salts: Moisture Capacity - Patsnap Eureka. Available at: [Link]

  • Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC. Available at: [Link]

  • Water Effect on the Electronic Properties and Lithium-Ion Conduction in a Defect-Engineered LiFePO 4 Electrode - MDPI. Available at: [Link]

  • Component Degradation in Lithium-Ion Batteries and Their Sustainability: A Concise Overview - MDPI. Available at: [Link]

  • What is the best procedure of drying a moisture absorbing salt? | ResearchGate. Available at: [Link]

  • Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. Available at: [Link]

  • Thermal Stabilities of Some Lithium Salts and Their Electrolyte Solutions With and Without Contact to a LiFePO4 Electrode - ResearchGate. Available at: [Link]

  • Dynamic water absorption-desorption by aqueous salt solutions - DSpace@MIT. Available at: [Link]

  • Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility - RSC Publishing. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Available at: [Link]

  • Life cycle assessment and water use impacts of lithium production from salar deposits - NERC Open Research Archive. Available at: [Link]

  • (PDF) Water Effect on the Electronic Properties and Lithium-Ion Conduction in a Defect-Engineered LiFePO4 Electrode - ResearchGate. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Dihydroxyacetone Phosphate Lithium Salt (DHAP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive support center for Dihydroxyacetone Phosphate Lithium Salt (DHAP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical solutions for handling and utilizing DHAP in your experiments. Here, we will delve into the critical aspects of DHAP stability, offering troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.

Understanding the Instability of Dihydroxyacetone Phosphate

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in several metabolic pathways, including glycolysis and lipid biosynthesis.[1] However, its utility in in vitro studies is often hampered by its inherent chemical instability. The primary route of degradation for DHAP in solution is the elimination of its phosphate group, particularly under neutral to basic conditions, leading to the formation of the highly reactive and potentially cytotoxic compound, methylglyoxal.[2][3] Understanding the factors that influence this degradation is the first step toward preventing it.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of DHAP solutions.

Q1: What are the optimal storage conditions for DHAP lithium salt powder and its solutions?

For long-term storage, the lyophilized powder of this compound should be stored at -20°C.[4] Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months. For short-term use (up to one month), storage at -20°C is acceptable.[5]

Q2: What is the most critical factor influencing the stability of DHAP in solution?

The pH of the solution is the most critical factor. DHAP is most stable in acidic conditions, ideally within a pH range of 2.0 to 4.0.[6] As the pH moves towards neutral and becomes alkaline, the rate of degradation to methylglyoxal increases significantly.[6]

Q3: How quickly does DHAP degrade at different temperatures?

Temperature plays a crucial role in the rate of DHAP degradation. Under neutral to slightly basic conditions, the chemical half-life of DHAP can be as short as 3 hours at 37°C, while at 25°C, it extends to approximately 30 hours.[5] Therefore, it is imperative to keep DHAP solutions on ice (0-4°C) during experimental procedures.[6]

Q4: Can I use a standard laboratory buffer like Tris or Phosphate buffer to prepare my DHAP solutions?

While convenient, the choice of buffer can significantly impact DHAP stability. Phosphate buffers can sometimes precipitate with divalent cations that may be present in your reaction mixture.[7] Tris buffers have a pH that is highly dependent on temperature, which can lead to a shift towards alkalinity and increased DHAP degradation as the temperature of your assay increases.[7] For assays at physiological pH, HEPES is often a better choice due to its lower temperature-dependent pH shift and minimal interaction with metal ions.[7] However, for maximal stability, an acidic buffer (pH 2-4) is recommended for stock solutions.[6]

Q5: Do metal ions affect the stability of DHAP?

Certain metal ions can influence the stability of DHAP. Divalent cations like Mg²⁺ and Ca²⁺ can chelate with the phosphate group of DHAP. While this interaction is crucial for the activity of many enzymes that use DHAP as a substrate, it can also potentially influence its non-enzymatic degradation, although detailed studies on this are limited. It is known that some metal ions can inhibit enzymes involved in DHAP metabolism, such as DHAP reductase, which is inhibited by Na+, K+, Mn²⁺, Mg²⁺, and Ca²⁺.[8]

Q6: How do freeze-thaw cycles impact the integrity of DHAP solutions?

Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of sensitive molecules like DHAP.[5] The process of freezing and thawing can cause localized changes in concentration and pH, which can accelerate degradation. It is highly recommended to prepare single-use aliquots of your DHAP stock solution to maintain its integrity.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments involving DHAP.

Problem Potential Cause Troubleshooting Steps
High background signal in enzymatic assay 1. Spontaneous degradation of DHAP: At neutral or alkaline pH, DHAP degrades to methylglyoxal, which can react with other components in the assay, leading to a high background.[2][3] 2. Contaminated reagents: Buffers or other reagents may be contaminated with compounds that interfere with the assay.1. Prepare fresh DHAP solutions: Always prepare DHAP solutions fresh from a properly stored lyophilized powder. 2. Maintain acidic pH for stock solutions: Store DHAP stock solutions in an acidic buffer (pH 2-4) to minimize degradation. 3. Use appropriate assay buffer: If the assay requires a neutral pH, minimize the time DHAP is in this buffer before starting the reaction. Consider a buffer with a low temperature-dependent pH shift, like HEPES.[7] 4. Run a "no-enzyme" control: This will help determine the level of background signal due to spontaneous DHAP degradation or reagent contamination.
Low or no signal in enzymatic assay 1. Degraded DHAP stock: The DHAP in your stock solution may have degraded due to improper storage or handling. 2. Incorrect buffer composition: The pH or other components of the buffer may be inhibiting the enzyme.1. Verify DHAP concentration: If possible, verify the concentration of your DHAP solution using a reliable quantification method. 2. Prepare fresh DHAP: Reconstitute a new vial of lyophilized DHAP powder. 3. Optimize buffer conditions: Ensure the assay buffer pH is optimal for the enzyme's activity.
Poor reproducibility between experiments 1. Inconsistent DHAP concentration: This can be due to degradation of the stock solution over time or variability in solution preparation. 2. Variable incubation times: Allowing DHAP to sit in a destabilizing buffer for varying amounts of time before starting the assay can lead to inconsistent results.1. Aliquot stock solutions: Prepare single-use aliquots of your DHAP stock solution to avoid freeze-thaw cycles and ensure consistent starting concentrations.[5] 2. Standardize workflow: Be consistent with the timing of each step in your experimental protocol, especially the time between adding DHAP to the reaction mixture and initiating the measurement.
Non-linear standard curve 1. DHAP degradation during curve preparation: If the standard curve is prepared and left at room temperature for an extended period, the higher concentrations of DHAP may degrade, leading to a non-linear response.1. Prepare standard curve fresh: Prepare the serial dilutions for the standard curve immediately before use and keep them on ice. 2. Minimize incubation time: Add the detection reagents to the standards as quickly as possible after preparation.

Experimental Protocols

Protocol 1: Preparation of a Stable DHAP Stock Solution

This protocol describes the preparation of a 100 mM DHAP stock solution with enhanced stability.

Materials:

  • This compound (lyophilized powder)

  • High-purity, nuclease-free water

  • Hydrochloric acid (HCl), 1 M

  • Sterile, conical microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized DHAP lithium salt to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of water required to achieve a 100 mM concentration.

  • Add the calculated volume of high-purity water to the vial.

  • Gently vortex to dissolve the powder completely.

  • Check the pH of the solution. It is typically near neutral.

  • Adjust the pH to between 3.0 and 4.0 by adding small increments of 1 M HCl. Monitor the pH carefully with a calibrated pH meter or pH paper.

  • Once the desired pH is reached, filter-sterilize the solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: General Procedure for Using DHAP in an Enzymatic Assay at Physiological pH

This protocol provides a general workflow for using DHAP in an enzymatic assay that requires a neutral pH, while minimizing degradation.

Materials:

  • Prepared DHAP stock solution (from Protocol 1)

  • Assay buffer (e.g., HEPES, pH 7.4)

  • Enzyme and other reaction components

  • Microplate or reaction tubes

Procedure:

  • Prepare all assay components (enzyme, substrates, cofactors) in the appropriate assay buffer and keep them on ice.

  • On the day of the experiment, thaw an aliquot of the DHAP stock solution on ice.

  • Prepare the necessary dilutions of DHAP in the assay buffer immediately before starting the assay. Keep the dilutions on ice.

  • Set up your reaction mixtures in the microplate or reaction tubes, adding all components except for the enzyme (or the component that initiates the reaction).

  • Just before starting the assay, add the diluted DHAP to the reaction mixtures.

  • Initiate the reaction by adding the final component (e.g., the enzyme).

  • Immediately transfer the plate or tubes to the instrument for measurement at the specified temperature.

Visualizing DHAP Degradation and Workflow

To better understand the concepts discussed, the following diagrams illustrate the degradation pathway of DHAP and a recommended experimental workflow.

DHAP_Degradation DHAP Dihydroxyacetone Phosphate (DHAP) Enediolate Enediolate Intermediate DHAP->Enediolate Deprotonation (favored at neutral/basic pH) Methylglyoxal Methylglyoxal (Degradation Product) Enediolate->Methylglyoxal Phosphate Elimination GAP Glyceraldehyde-3-Phosphate (Isomer) Enediolate->GAP Reprotonation (catalyzed by Triosephosphate Isomerase) DHAP_Workflow cluster_prep Solution Preparation (on ice) cluster_assay Assay Workflow Reconstitute Reconstitute Lyophilized DHAP Adjust_pH Adjust to pH 3-4 Reconstitute->Adjust_pH Aliquot Aliquot for Single Use Adjust_pH->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot on Ice Dilute Prepare Fresh Dilutions in Assay Buffer Thaw->Dilute Assemble Assemble Reaction Mix Dilute->Assemble Add_DHAP Add DHAP to Mix Assemble->Add_DHAP Initiate Initiate Reaction Add_DHAP->Initiate Measure Measure Signal Initiate->Measure

Caption: Recommended workflow for DHAP handling.

References

  • Assay Genie. (n.d.). Dihydroxyacetone Phosphate Fluorometric Assay Kit (#BN00897). Retrieved from [Link]

  • Garg, U., & Al-Khalidi, A. S. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Methods in Molecular Biology, 1378, 81-86.
  • Reynolds, S. J., Yates, D. W., & Pogson, C. I. (1971). Dihydroxyacetone phosphate. Its structure and reactivity with alpha-glycerophosphate dehydrogenase, aldolase and triose phosphate isomerase and some possible metabolic implications. The Biochemical journal, 122(3), 265–277.
  • Richard, J. P. (1991). A paradigm for enzyme-catalyzed proton transfer at carbon: triosephosphate isomerase. Advances in enzymology and related areas of molecular biology, 64, 1-61.
  • Rose, I. A., & O'Connell, E. L. (1961). The role of glucose 6-phosphate and 6-phosphogluconate in the control of glucose oxidation. The Journal of biological chemistry, 236, 3086–3092.
  • Shukla, A. K., & Gupta, M. N. (2006). Purification and characterization of dihydroxyacetone phosphate reductase from immature seeds of Brassica campestris L. Plant Science, 170(2), 269-277.
  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]

  • van der Veen, S., & van der Wielen, L. A. (2006).
  • Ohio State University. (n.d.). Investigating the regulation and characterization of the dihydroxyacetone phosphate shunt for carbon metabolism in pathogenic species. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Dihydroxyacetone phosphate. Retrieved from [Link]

  • Al-Ghamdi, M. S. (2015). Aqueous Solubility and Degradation Kinetics of Thymoquinone in Different Solvents. Molecules, 19(5), 5929-5940.
  • He, Y., et al. (2014). Effects of Multiple Freeze/Thaw Cycles on Measurements of Potential Novel Biomarkers Associated With Adverse Pregnancy Outcomes.
  • Surmodics IVD. (n.d.). ELISA Troubleshooting (High Background). Retrieved from [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • Gassman, N. R., et al. (2022). Dihydroxyacetone decreases the dATP pool, inducing replication stress and genomic instability in BEAS-2B cells. Toxicology and applied pharmacology, 455, 116270.
  • Wellt Chemicals. (2024, April 19). Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Retrieved from [Link]

  • Wellt Chemicals. (2024, December 16). Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?. Retrieved from [Link]

  • Striz, A. R., et al. (2022). Acute exposure to dihydroxyacetone promotes genotoxicity and chromosomal instability in lung, cardiac, and liver cell models. Food and chemical toxicology, 164, 113009.
  • Gassman, N. R., et al. (2022). Dihydroxyacetone decreases the dATP pool, inducing replication stress and genomic instability in BEAS-2B cells. Toxicology and applied pharmacology, 455, 116270.
  • Sonavane, M. N., et al. (2021). A tipping point in dihydroxyacetone exposure: mitochondrial stress and metabolic reprogramming alter survival in rat cardiomyocytes H9c2 cells. Archives of toxicology, 95(12), 3843–3860.
  • Chen, Y., et al. (2021).
  • NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. Retrieved from [Link]

  • Seneviratne, C., et al. (2008). In vitro nonenzymatic glycation of guanosine 5'-triphosphate by dihydroxyacetone phosphate. Biochimica et biophysica acta, 1780(11), 1308–1316.
  • Rose, I. A., & O'Connell, E. L. (1985). Chemical trapping of complexes of dihydroxyacetone phosphate with muscle fructose-1,6-bisphosphate aldolase. Biochemistry, 24(15), 3947–3952.
  • Murias, M., Rachtan, M., & Jodynis-Liebert, J. (2005). Effect of multiple freeze-thaw cycles of cytoplasm samples on the activity of antioxidant enzymes. Journal of pharmacological and toxicological methods, 52(2), 302–305.
  • Striz, A. R., et al. (2022). Acute exposure to dihydroxyacetone promotes genotoxicity and chromosomal instability in lung, cardiac, and liver cell models. Food and chemical toxicology, 164, 113009.
  • Gross, K. A., & Markovic, M. (2004). Effects of magnesium on the formation of calcium-deficient hydroxyapatite from CaHPO4.2H2O and Ca4(PO4)2O.
  • Chen, X., et al. (2019). Effect of Surface Pre-Treatments on the Formation and Degradation Behaviour of a Calcium Phosphate Coating on Pure Magnesium.
  • Li, F., et al. (2023). Effects of Multiple Freeze-Thaw Cycles on Protein and Lipid Oxidation, Microstructure and Quality Characteristics of Rainbow Trout (Oncorhynchus mykiss). Foods, 12(4), 795.
  • Cao, X., et al. (2024). Effects of Freeze-Thaw Cycles on the Flavor of Nanguo Pear. Polish Journal of Food and Nutrition Sciences, 74(1), 5-15.
  • Shishova, E. Y., et al. (2021). Methylcellulose-Encapsulated Magnesium-Substituted Biphasic Calcium Phosphate Granules for Local Drug Delivery in Bone Tissue Engineering: Modification for Prolonged Release and Antibacterial Behavior.

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Technical Guide: Troubleshooting Lithium Inhibition in Enzymatic Coupled Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Lithium Trap" in Enzymatic Screening

Lithium (


) presents a unique challenge in biochemical assays because it acts as a "molecular mimic" of Magnesium (

). With an ionic radius of 0.76 Å , Lithium is structurally similar to Magnesium (0.72 Å ) [1].[1]

In enzymatic coupled assays—where a primary enzyme (Target) produces a substrate for a secondary enzyme (Reporter)—this mimicry creates a critical vulnerability. If


 is present (either as a screening compound, a buffer component, or a counter-ion), it may inhibit the coupling enzyme  rather than your target.

The Consequence: A "false positive" inhibition curve that reflects the failure of your reporter system, not the potency of your drug against the target.

This guide provides the diagnostic logic and experimental protocols to distinguish between true target inhibition and artifactual coupling interference.

Diagnostic Workflow: Is Your Inhibition Real?

Before assuming your compound is a hit, you must validate the integrity of the coupled system. Use the following logic flow to diagnose the source of inhibition.

Figure 1: Troubleshooting Logic Tree

Lithium_Troubleshooting Start START: Observed Inhibition with Li+ Present Step1 Step 1: The Decoupled Counter-Screen Start->Step1 Decision1 Does Li+ inhibit the coupling system alone? Step1->Decision1 ResultA Artifact: Coupling Enzyme Inhibited Decision1->ResultA Yes (Signal Drops) ResultB True Hit: Target Likely Inhibited Decision1->ResultB No (Signal Stable) Step2 Step 2: Magnesium Rescue Experiment ResultB->Step2 Decision2 Does increasing [Mg2+] restore activity? Step2->Decision2 MechA Mechanism: Competitive vs Mg2+ (e.g., GSK-3, PGM) Decision2->MechA Yes MechB Mechanism: Uncompetitive (e.g., IMPase) Decision2->MechB No

Caption: Logical workflow for distinguishing target inhibition from reporter interference and determining the mechanism of action.

Mechanisms of Interference

Understanding how Lithium interferes is the key to solving the problem. The mechanism depends entirely on the specific enzyme families involved in your coupled reaction.

Case A: The Magnesium Competitors (GSK-3, PGM)

Many enzymes require


 to stabilize ATP or coordinate the active site. 

competes for these sites but cannot perform the catalytic function.
  • Glycogen Synthase Kinase-3 (GSK-3):

    
     competes directly with 
    
    
    
    for a low-affinity binding site (
    
    
    ).[2] It does not compete with ATP or the substrate [2].
  • Phosphoglucomutase (PGM): This is a high-risk coupling enzyme used in metabolic assays (e.g., measuring Glucose-1-Phosphate).

    
     binds to PGM with high affinity, effectively "locking" the enzyme-substrate complex and preventing turnover [3].
    
Case B: Uncompetitive Inhibition (IMPase)

Inositol Monophosphatase (IMPase) is the classic target for Lithium therapy in bipolar disorder.[3][4][5][6] Here,


 does not compete with the substrate. Instead, it binds to the Enzyme-Phosphate (E-P)  intermediate, preventing the release of inorganic phosphate and trapping the enzyme in an inactive state [4].
Data Summary: Lithium vs. Magnesium Properties[1][2][5][6][7]
PropertyMagnesium (

)
Lithium (

)
Impact on Assay
Ionic Radius 0.72 Å0.76 Å

fits into

binding pockets.[1]
Coordination Hexacoordinate (rigid)Flexible

distorts active site geometry.
Hydration Energy -458 kcal/mol-122 kcal/mol

sheds water shell differently, altering binding kinetics.
Primary Mode Cofactor / ActivatorInhibitorDisplaces cofactor -> Loss of Signal.

Experimental Protocols

Protocol A: The Decoupled Counter-Screen

Objective: Determine if


 inhibits the reporter enzymes (e.g., Pyruvate Kinase, LDH, PGM).
  • Prepare Reagents:

    • Buffer: Standard assay buffer (ensure

      
       is constant, e.g., 5 mM).
      
    • Substrate Mix: Instead of the target's substrate, provide the product of the target reaction.

      • Example: If Target converts A

        
         B, and Reporter converts B 
        
        
        
        Signal, add Compound B directly.
    • Enzyme Mix: Add only the coupling enzymes (No Target Enzyme).

  • Plate Layout:

    • Control Wells: Buffer + Coupling Enzymes + Substrate B.

    • Test Wells: Buffer + Coupling Enzymes + Substrate B + Lithium (titration 0.1 mM - 10 mM) .

  • Readout: Measure signal kinetics.

  • Analysis:

    • Calculate the slope (rate) for Control vs. Lithium.

    • If Rate(Li) < Rate(Control),

      
       is inhibiting your reporter. Do not proceed with the coupled assay. 
      
Protocol B: The Magnesium Rescue Titration

Objective: Confirm if inhibition is competitive with Magnesium (validating a GSK-3-like mechanism).

  • Setup: Run your standard coupled assay with the Target Enzyme.

  • Conditions:

    • Condition 1: Standard

      
       (e.g., 2 mM) + 
      
      
      
      (
      
      
      concentration).[2]
    • Condition 2: High

      
       (e.g., 10 mM) + 
      
      
      
      (
      
      
      concentration).
    • Condition 3: High

      
       (e.g., 10 mM) + No 
      
      
      
      (Control).
  • Interpretation:

    • If activity is restored in Condition 2 compared to Condition 1, the inhibition is Competitive with Magnesium .

    • If activity remains inhibited in Condition 2, the inhibition is likely Uncompetitive (IMPase-like) or Non-competitive.

Frequently Asked Questions (FAQs)

Q: I am using Phosphoglucomutase (PGM) to couple a glycosyltransferase assay. My Lithium dose-response is very potent. Is this real? A: Proceed with extreme caution. PGM is arguably the most Lithium-sensitive coupling enzyme available.


 inhibits PGM at concentrations as low as 0.5 mM [3]. It is highly probable you are observing PGM inhibition, not glycosyltransferase inhibition. You must switch to a direct detection method (e.g., UDP-Glo or mass spectrometry) to validate this hit.

Q: Can I use LiCl to adjust the ionic strength of my buffer if I'm studying a kinase? A: Generally, no. Since most kinases (and their coupling systems) require


, adding LiCl introduces a competitor that will decrease the 

of your system. Use KCl or NaCl for ionic strength adjustments unless you have specifically validated that your enzymes are

-insensitive.

Q: Why does the inhibition curve for IMPase plateau at 100% inhibition but GSK-3 inhibition depends on ATP/Mg levels? A: This reflects the mechanism. IMPase inhibition is uncompetitive; ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 traps the intermediate, so eventually, all enzyme is sequestered regardless of substrate concentration [4]. GSK-3 inhibition is competitive with 

; therefore, if you have excess ATP (which chelates

) or low free

,

becomes a more potent inhibitor [2].[7]

References

  • Magnesium and Lithium Interactions

    • Title: Competition between Li+ and Mg2+ in metalloproteins.
    • Source: PubMed / NIH (2011)
    • URL:[Link]

  • GSK-3 Inhibition Mechanism

    • Title: Lithium inhibits glycogen synthase kinase-3 by competition for magnesium.[2][7][8][9][10]

    • Source: Biochem Biophys Res Commun (2001) via NIH
    • URL:[Link]

  • Phosphoglucomutase (PGM)

    • Title: The binding of lithium and of anionic metabolites to phosphoglucomutase.[11]

    • Source: PubMed / NIH
    • URL:[Link]

  • IMPase Uncompetitive Inhibition

    • Title: The Mechanisms of Lithium Action: The Old and New Findings.
    • Source: Preprints.org (2025)[3]

    • URL:[Link][3]

  • General Assay Troubleshooting

    • Title: Common Challenges in Biochemical Assays and How to Overcome Them.
    • Source: BellBrook Labs
    • URL:[Link]

Sources

Technical Support Center: Optimal pH for DHAP Lithium Salt Storage & Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydroxyacetone phosphate (DHAP) lithium salt is a critical metabolic intermediate used in aldolase activity assays, lipid biosynthesis studies, and enzymatic synthesis. However, it presents a fundamental chemical paradox : the pH required for its stability (acidic) is incompatible with the pH required for its biological activity (neutral).

Mismanagement of this pH interface is the #1 cause of experimental failure, leading to toxic methylglyoxal (MGO) formation, enzyme inhibition, or precipitation. This guide provides the protocols to navigate this instability.

Part 1: The Stability vs. Reactivity Paradox

DHAP is chemically labile. Its phosphate group is prone to


-elimination, a reaction catalyzed by base and heat. To preserve your reagent, you must strictly separate Storage Conditions  from Reaction Conditions .
The "pH Seesaw" Protocol
  • Storage (The "Sleeping" Phase): Must be kept Acidic (pH 3.0 – 4.5) . At this pH, the ketone group is stable, and the elimination pathway is suppressed.

  • Reaction (The "Active" Phase): Must be Neutral (pH 7.0 – 8.0) . This is the physiological range for enzymes like aldolase or triosephosphate isomerase (TPI).

Critical Warning: Never store DHAP in a neutral buffer (e.g., PBS, Tris pH 7.5) for long periods.[1] Degradation to methylglyoxal is rapid and irreversible.

DHAP_Stability Solid Solid DHAP-Li (-20°C, Desiccated) Stock Stock Solution (Water, pH ~3.5) Stable @ -80°C Solid->Stock Dissolve in ddH2O Reaction Reaction Mix (Buffer pH 7.4) Unstable - Use Immediately Stock->Reaction Dilute into Buffer Degradation Degradation Product (Methylglyoxal + Pi) TOXIC / INACTIVE Stock->Degradation If stored in PBS/Tris Reaction->Degradation Time > 4 hrs or Heat

Figure 1: The "Just-in-Time" preparation workflow. Note that long-term storage in reaction buffer leads to degradation.

Part 2: Preparation & Storage Protocols
1. Reconstitution (Stock Solution)
  • Solvent: Pure enzymatic grade water (ddH₂O).

    • Why? Dissolving DHAP-Li in water naturally yields a solution with pH ~3.5–4.5 due to the phosphate protons. This is the auto-stabilizing range .

  • Concentration: 10 mM to 50 mM.

  • Storage: Aliquot immediately and store at -80°C . Avoid repeated freeze-thaw cycles.

2. The "Lithium Trap" (Solubility Warning)

DHAP is supplied as a lithium salt because it is more soluble in organic solvents used during purification than sodium salts. However, Lithium Phosphate (


) is insoluble  (

).
  • The Risk: If you dilute your DHAP-Li stock into a high-concentration Sodium Phosphate buffer , the Lithium ions (

    
    ) from the reagent will react with the Phosphate ions (
    
    
    
    ) from the buffer to form a precipitate.
  • The Fix: Use Triethanolamine (TRA) , HEPES , or Tris buffers for your assay instead of phosphate buffer. If phosphate buffer is mandatory, keep the DHAP concentration low (<1 mM) to stay below the solubility product limit.

Solubility Compatibility Table

ComponentConditionCompatibilityRisk
Solvent Pure WaterHigh None. Auto-pH is stable.
Buffer Phosphate Buffer (>50 mM)Low Precipitation of

(Cloudy solution).
Buffer Triethanolamine (TRA)High Recommended for Aldolase assays.
Buffer HEPES / TrisHigh Good solubility; watch for amine interference in some assays.
Part 3: Troubleshooting Guide (FAQs)
Q1: My DHAP solution turned yellow after 24 hours at room temperature. Is it still good?

Status: Compromised / Discard.

  • Diagnosis: The yellow color indicates the formation of Methylglyoxal (MGO) and subsequent Maillard-like polymerization products. This occurs via

    
    -elimination of the phosphate group.
    
  • Cause: The solution was likely left at neutral/alkaline pH or exposed to heat.

  • Remedy: Prepare fresh stock in water. Keep on ice. Discard unused portions after the assay.

Q2: I see a fine white precipitate when I add DHAP to my assay buffer.

Status: Chemical Incompatibility.

  • Diagnosis: Lithium Phosphate precipitation.[2][3]

  • Cause: You are likely using a Phosphate-based buffer (e.g., Sodium Phosphate pH 7.4). The

    
     from the DHAP salt is reacting with the buffer.
    
  • Remedy: Switch to Triethanolamine-HCl (pH 7.4) or HEPES for your assay buffer. If you must use phosphate, lower the concentration of both the buffer and the DHAP.

Q3: Can I store the stock solution at -20°C instead of -80°C?

Status: Use Caution.

  • Reasoning: At -20°C, eutectic freezing effects can concentrate protons and solutes in the remaining liquid phase, potentially shifting pH drastically (especially in sodium phosphate buffers, where pH can drop 3 units upon freezing).

  • Recommendation: -80°C is superior (flash freezing). If -20°C is the only option, ensure the solvent is pure water, not buffer, to minimize pH shifts.

Q4: Why does the protocol recommend Triethanolamine (TRA) buffer?

Status: Optimization.

  • Reasoning: TRA is a "Good's Buffer" that does not complex with metal ions (like

    
     or 
    
    
    
    often needed for enzymes) and has a pKa (7.8) ideal for aldolase activity. It prevents the lithium precipitation issue common with phosphate buffers.
Part 4: Validated Assay Workflow

This workflow ensures the DHAP remains in the "Stable" zone until the exact moment of reaction.

Assay_Workflow Step1 1. Weigh DHAP-Li Salt (Work quickly, hygroscopic) Step2 2. Dissolve in ice-cold ddH2O (Final pH ~3.5 - 4.0) Step1->Step2 Step3 3. Aliquot & Freeze (-80°C) OR Keep on Ice for immediate use Step2->Step3 Step5 5. INITIATION Add DHAP Stock to Buffer (Start measurement immediately) Step3->Step5 Thaw on ice Step4 4. Prepare Reaction Buffer (TRA or HEPES, pH 7.4) Pre-warm to 25°C/37°C Step4->Step5 Mix

Figure 2: Workflow minimizing the time DHAP spends at neutral pH.

References
  • Sigma-Aldrich. (1998).

    
    -Glycerophosphate Dehydrogenase (EC 1.1.1.8). Link
    
    • Citation for Triethanolamine buffer usage and preparation of DHAP in w
  • National Institutes of Health (NIH). (2010). Dihydroxyacetone Phosphate, DHAP, in the Crystalline State: Monomeric and Dimeric Forms. Link

    • Citation for structural stability and salt forms.
  • TargetMol. (2024). Dihydroxyacetone phosphate Lithium salt Technical Data. Link

    • Citation for storage conditions (-80°C)
  • Chemical Engineering Transactions. (2023). Recovery of Lithium from Brine by Phosphate Precipitation. Link

    • )
  • BenchChem. (2025).[1] Technical Support Center: Dihydroxyacetone Phosphate (DHAP) Extraction. Link

    • Citation for acidic extraction (pH 2-4)

Sources

Technical Support Center: Overcoming Keto-Diol Isomerization in DHAP Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Dihydroxyacetone Phosphate (DHAP) assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of DHAP quantification, with a specific focus on mitigating the challenges posed by keto-diol isomerization. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reproducibility of your experimental results.

The Challenge: The Instability of Dihydroxyacetone Phosphate

Dihydroxyacetone phosphate (DHAP) is a critical intermediate in several metabolic pathways, including glycolysis and lipid biosynthesis.[1][2] Its accurate quantification is essential for a wide range of research, from studying metabolic disorders to drug development.[1][3] However, DHAP is notoriously unstable in aqueous solutions, readily undergoing isomerization to its aldo-sugar counterpart, glyceraldehyde-3-phosphate (GAP), via an enediol intermediate.[4][5] This spontaneous, uncatalyzed conversion can significantly impact the accuracy of DHAP assays, leading to an underestimation of its true concentration.[6]

The isomerization is catalyzed by the enzyme triosephosphate isomerase (TIM), which is highly efficient and ubiquitous.[4][7][8] Even in the absence of TIM, the isomerization can proceed, albeit at a slower rate, influenced by factors such as pH and temperature.[6]

Visualizing the Isomerization Challenge

The following diagram illustrates the equilibrium between DHAP and GAP, which lies at the heart of the measurement challenge.

DHAP_Isomerization cluster_equilibrium Chemical Equilibrium DHAP Dihydroxyacetone Phosphate (DHAP) (Keto form) Enediol Enediol Intermediate DHAP->Enediol Spontaneous or TIM-catalyzed GAP Glyceraldehyde-3-Phosphate (GAP) (Aldo form) Enediol->GAP Isomerization

Caption: The interconversion of DHAP and GAP via an enediol intermediate.

Troubleshooting Guide: Ensuring Accurate DHAP Quantification

This section provides a systematic approach to troubleshooting common issues encountered during DHAP assays. The core principle is to minimize the isomerization of DHAP before and during the measurement process.

Issue 1: Inconsistent or Low DHAP Readings

Potential Cause: Spontaneous or enzymatic isomerization of DHAP to GAP prior to or during the assay.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low or inconsistent DHAP readings.

Detailed Protocols:

1. Rapid Metabolic Quenching and Extraction:

  • Objective: To instantly halt all enzymatic activity, thereby preserving the in vivo concentrations of metabolites like DHAP.

  • Protocol for Adherent Cells:

    • Aspirate the culture medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Instantly add liquid nitrogen to the culture dish to flash-freeze the cells.

    • Add a pre-chilled extraction solution (e.g., 80% methanol) and scrape the cells.[3]

    • Collect the cell lysate into a pre-chilled tube.

  • Protocol for Suspension Cells or Tissues:

    • Pellet the cells by centrifugation at a low speed.

    • Rapidly aspirate the supernatant.

    • Immediately snap-freeze the cell pellet or tissue sample in liquid nitrogen.[3]

    • Proceed with extraction using a suitable ice-cold solvent.

2. Deproteinization to Remove Endogenous Enzymes:

  • Objective: To eliminate enzymes, particularly Triosephosphate Isomerase (TIM), that can catalyze the isomerization of DHAP.[9]

  • Method 1: Spin Filtration:

    • Following extraction, centrifuge the sample to pellet cell debris.

    • Transfer the supernatant to a 10 kDa molecular weight cut-off (MWCO) spin filter.[2]

    • Centrifuge according to the manufacturer's instructions.

    • The filtrate, now deproteinized, contains the small molecule metabolites, including DHAP.

  • Method 2: Protein Precipitation:

    • To your sample, add a protein precipitation reagent (e.g., ice-cold acetonitrile or methanol).[3][10]

    • Vortex vigorously for 1 minute.

    • Incubate on ice or at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

    • Carefully collect the supernatant containing DHAP.

Issue 2: High Background Signal in Fluorometric or Colorimetric Assays

Potential Cause: Interfering substances in the sample or non-specific reactions.

Troubleshooting Steps:

  • Sample-Specific Background Control: Prepare a parallel reaction for each sample that includes all assay components except for the enzyme that specifically acts on DHAP (e.g., Triosephosphate Isomerase or Glycerol-3-Phosphate Dehydrogenase). Subtract this background reading from your sample reading.[2][9]

  • NADH Interference: Samples with high endogenous levels of NADH can generate a background signal in assays where NADH is a product.[9] Consider a sample preparation method that includes an NADH depletion step if this is suspected.

  • Buffer Composition: Certain buffer components can interfere with the assay chemistry. Ensure your sample buffer is compatible with the assay kit. When in doubt, use the assay buffer provided in the kit for sample homogenization and dilution.[11]

Frequently Asked Questions (FAQs)

Q1: At what pH and temperature is DHAP most stable?

A1: DHAP is most stable in neutral to slightly acidic conditions. While the optimal pH for many enzymatic reactions involving DHAP may be slightly alkaline, for storage and handling, a pH closer to 7.0 is preferable to minimize spontaneous isomerization.[5] Low temperatures are crucial for stability; all sample preparation steps and the assay itself should be performed on ice whenever possible.[2][12] The rate of uncatalyzed enolization is significantly reduced at lower temperatures.

ParameterRecommended RangeRationale
pH 6.5 - 7.7Minimizes base-catalyzed elimination of the phosphate group and subsequent degradation.[5][13]
Temperature 0 - 4°C (on ice)Significantly slows the rate of uncatalyzed isomerization.[2][14]

Q2: Can I use a Triosephosphate Isomerase (TIM) inhibitor to prevent DHAP loss?

A2: Yes, using a TIM inhibitor can be an effective strategy, particularly if complete removal of the enzyme through deproteinization is not feasible. Phosphoenolpyruvate (PEP) has been identified as a natural inhibitor of TIM.[15] Additionally, 2-phosphoglycolate (2-PG) is a potent competitive inhibitor of TIM.[16] When considering an inhibitor, it is essential to validate that it does not interfere with the other enzymatic reactions in your specific DHAP assay.

Q3: My assay involves converting DHAP to GAP with TIM. How do I ensure this reaction goes to completion without the reverse reaction occurring?

A3: Most commercially available DHAP assay kits that use this principle employ a coupled enzyme system.[2][9] After TIM converts DHAP to GAP, a subsequent enzyme immediately consumes the GAP.[17] This continuous removal of the product (GAP) drives the equilibrium of the TIM-catalyzed reaction forward, ensuring a complete and stoichiometric conversion of DHAP.

Q4: Are there alternative methods for DHAP quantification that are less susceptible to isomerization issues?

A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a highly specific and sensitive alternative.[1][18] LC-MS methods can separate DHAP from its isomer, GAP, allowing for their independent quantification.[3][19][20] This is particularly advantageous when you need to measure the concentrations of both triosephosphates. However, meticulous sample preparation, including rapid quenching and deproteinization, is still critical to prevent isomerization before analysis.[3]

Q5: How should I prepare and store my DHAP standards?

A5: Due to its instability, it is crucial to handle DHAP standards with care. Reconstitute the lyophilized standard in high-purity water or the assay buffer provided in your kit.[2][9] After reconstitution, aliquot the standard into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.[18] Always prepare fresh dilutions of the standard for each experiment and keep them on ice during use.[2]

References

  • Richard, J. P. (1995). Reflections on the Catalytic Power of a TIM-Barrel. National Center for Biotechnology Information. [Link]

  • Al-Dirbashi, O. Y., Rashed, M. S., Al-Amoudi, M., Al-Sayed, M., & Al-Hassnan, Z. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. PubMed. [Link]

  • Assay Genie. (n.d.). Dihydroxyacetone Phosphate Fluorometric Assay Kit (#BN00897). Assay Genie. [Link]

  • Al-Dirbashi, O. Y., Rashed, M. S., Al-Amoudi, M., Al-Sayed, M., & Al-Hassnan, Z. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Springer Nature Experiments. [Link]

  • BioKB. (n.d.). Substrate cycling based fluorometric assay for dihydroxyacetone phosphate. BioKB. [Link]

  • Ralser, M., et al. (2014). Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). TIM barrel. Wikipedia. [Link]

  • García-Huante, Y., et al. (2024). Selective Inhibition of Deamidated Triosephosphate Isomerase by Disulfiram, Curcumin, and Sodium Dichloroacetate: Synergistic Therapeutic Strategies for T-Cell Acute Lymphoblastic Leukemia in Jurkat Cells. MDPI. [Link]

  • Jogl, G., et al. (2001). Optimal alignment for enzymatic proton transfer: Structure of the Michaelis complex of triosephosphate isomerase at 1.2-Å resolution. PNAS. [Link]

  • Suda, Y., et al. (2022). Triosephosphate Isomerase and Its Product Glyceraldehyde-3-Phosphate Are Involved in the Regulatory Mechanism That Suppresses Exit from the Quiescent State in Yeast Cells. ASM Journals. [Link]

  • Wierenga, R. K. (2001). Triosephosphate isomerase: a highly evolved biocatalyst. National Center for Biotechnology Information. [Link]

  • Flügel, T., et al. (2018). Loss of Peroxisomal Hydroxypyruvate Reductase Inhibits Triose Phosphate Isomerase but Stimulates Cyclic Photosynthetic Electron Flow and the Glc-6P-Phosphate Shunt. bioRxiv. [Link]

  • Basicmedical Key. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Basicmedical Key. [Link]

  • Campbell, I. D., et al. (1975). The uncatalyzed rates of enolization of dihydroxyacetone phoshate and of glyceraldehyde 3-phosphate in neutral aqueous solution. The quantitative assessment of the effectiveness of an enzyme catalyst. PubMed. [Link]

  • Campbell, I. D., et al. (1975). Uncatalyzed rates of enolization of dihydroxyacetone phosphate and of glyceraldehyde 3-phosphate in neutral aqueous solution. Biochemistry. [Link]

  • Biomedical Research Service Center. (n.d.). Glycerol-3-phosphate dehydrogenase (GPDH) Assay Kit. Biomedical Research Service Center. [Link]

  • De la Mare, S., et al. (1973). Active-site-directed inhibition of triosephosphate isomerase. RSC Publishing. [Link]

  • ResearchGate. (n.d.). The effect of pH on DHAP reduction (G) and G-3-P oxidation ( ) catalysed by purified cGPDH from skeletal muscle of J .orientalis. ResearchGate. [Link]

  • Cho, H., et al. (2010). Human Glycerol 3-Phosphate Dehydrogenase: X-Ray Crystal Structures that Guide the Interpretation of Mutagenesis Studies. National Center for Biotechnology Information. [Link]

  • Taylor & Francis. (n.d.). Glycerol-3-phosphate dehydrogenase – Knowledge and References. Taylor & Francis. [Link]

  • Fessner, W.-D., & Walter, C. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Research Collection. [Link]

  • Roy, I., & Suryanarayanan, R. (2022). The Impact of Buffer on Solid-State Properties and Stability of Freeze-Dried Dosage Forms. MDPI. [Link]

  • Vlachy, N., et al. (2010). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. National Center for Biotechnology Information. [Link]

  • Reynolds, S. J., Yates, D. W., & Pogson, C. I. (1971). Dihydroxyacetone phosphate. Its structure and reactivity with α-glycerophosphate dehydrogenase, aldolase and triose phosphate isomerase and some possible metabolic implications. National Center for Biotechnology Information. [Link]

  • NIPRO ENZYMES. (n.d.). GLYCEROL-3-PHOSPHATE DEHYDROGENASE (G3PDH). NIPRO. [Link]

  • Wang, Y., et al. (2016). Single-site substitutions improve cold activity and increase thermostability of the dehairing alkaline protease (DHAP). PubMed. [Link]

  • Bar-Even, A., et al. (2011). Substrate product equilibrium on a reversible enzyme, triosephosphate isomerase. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Sadeghi, H., et al. (2013). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. ResearchGate. [Link]

  • Kohen, A., & Phillips, R. S. (2010). Difference FTIR Studies of Substrate Distribution in Triosephosphate Isomerase. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Effects of pH (A) and temperature (B) on the ADH activities, and the... ResearchGate. [Link]

  • Vaia. (n.d.). Question: During the metabolism of glucose, glyceraldehyde 3-phosphate is converted to dihydroxyacetone phosphate by a process that involves two keto-enol tautomerizations. Draw a stepwise mechanism for this reaction in the presence of acid. Vaia. [Link]

  • Caserta, S., et al. (2022). Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. National Center for Biotechnology Information. [Link]

  • da Silva, A. B. F., & da Silva, C. H. T. P. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers. [Link]

  • Smith, J. (2025). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. SynOpen. [Link]

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. Chemistry Steps. [Link]

  • ResearchGate. (n.d.). Isomerization of DiDihydroxy-acetone-phosphate (DHAP) to Glyceraldehyde-3-phosphate (GAP). ResearchGate. [Link]

  • Liu, M., et al. (2022). Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. MDPI. [Link]

  • ResearchGate. (n.d.). Effects of pH and temperature on NmDAPDH activity and stability. (a)... ResearchGate. [Link]

  • Li, R., et al. (2020). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Chemical Science. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Dihydroxyacetone Phosphate (DHAP): A Comparative Analysis of the Lithium Salt vs. the Dimethyl Ketal Precursor

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working in the fields of metabolism, oncology, and neurology, dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in central carbon metabolism.[1] Its role extends beyond glycolysis and lipid biosynthesis, with emerging evidence implicating it in cellular signaling pathways, such as the activation of mTORC1, making it a molecule of significant interest for therapeutic targeting.[2][3] When sourcing DHAP for experimental use, scientists are typically presented with two primary options: the readily-usable lithium salt or the stable dimethyl ketal precursor. The choice between these two forms is not trivial and can have significant implications for experimental design, accuracy, and reproducibility.

This guide provides an in-depth technical comparison of DHAP lithium salt and dihydroxyacetone phosphate dimethyl ketal, offering field-proven insights and experimental protocols to aid researchers in making an informed decision.

Unveiling the Molecules: Chemical and Physical Properties

DHAP lithium salt is the directly active form of the metabolite, a hygroscopic, colorless solid that is soluble in water.[4] In contrast, dihydroxyacetone phosphate dimethyl ketal is a more stable, protected form of DHAP.[5][6][7] This stability is conferred by the ketal group, which masks the reactive ketone functional group of DHAP. The dimethyl ketal is typically supplied as a bis(cyclohexylammonium) salt, which requires conversion to the active DHAP form prior to use.[5][8]

A summary of their key properties is presented below:

PropertyDHAP Lithium SaltDihydroxyacetone Phosphate Dimethyl Ketal
Form Hygroscopic powder[4]Crystalline solid (as bis(cyclohexylammonium) salt)[5]
Stability Less stable, hygroscopic[4]Highly stable precursor[5][6]
Solubility Soluble in water[4]Soluble in water (as salt)[5]
Storage Typically -20°C[9]Typically 2-8°C (as salt)[5]
Ease of Use Ready to use upon dissolutionRequires a multi-step hydrolysis procedure[5]

The Core Dilemma: Stability vs. Convenience

The primary trade-off between the two forms of DHAP lies in the balance between long-term stability and immediate usability. The inherent instability and hygroscopic nature of DHAP lithium salt necessitate careful handling and storage to prevent degradation.[4] Conversely, the dimethyl ketal offers excellent stability, making it a more robust option for long-term storage.[6] However, this stability comes at the cost of a required hydrolysis step to generate the active DHAP molecule, a process that introduces additional time and potential for variability in the final concentration.[5]

G cluster_0 DHAP Lithium Salt cluster_1 DHAP Dimethyl Ketal Ready to Use Ready to Use Researcher's Choice Researcher's Choice Ready to Use->Researcher's Choice Convenience Potential for Degradation Potential for Degradation Direct Dissolution Direct Dissolution Direct Dissolution->Ready to Use Hygroscopic Nature Hygroscopic Nature Hygroscopic Nature->Potential for Degradation Long-term Stability Long-term Stability Long-term Stability->Researcher's Choice Robustness Requires Hydrolysis Requires Hydrolysis Stable Precursor Stable Precursor Stable Precursor->Long-term Stability Ketal Protection Ketal Protection Ketal Protection->Requires Hydrolysis

Caption: The choice between DHAP lithium salt and its dimethyl ketal involves a trade-off between convenience and stability.

Experimental Considerations and Protocols

The selection of the appropriate form of DHAP is intrinsically linked to the specific experimental context. For routine enzymatic assays where fresh solutions are prepared regularly, the convenience of the lithium salt may be paramount. However, for applications requiring highly consistent, long-term supplies of DHAP, or where the presence of lithium ions could be a confounding factor, the dimethyl ketal is the superior choice.[10][11]

Protocol 1: Preparation of DHAP Solution from Lithium Salt

This protocol describes the straightforward preparation of a DHAP solution for use in a typical enzymatic assay.

Materials:

  • Dihydroxyacetone phosphate lithium salt (≥95% purity)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)[12]

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Equilibrate the DHAP lithium salt container to room temperature before opening to minimize moisture condensation.

  • Weigh the desired amount of DHAP lithium salt powder accurately using an analytical balance.

  • Dissolve the powder in the appropriate volume of assay buffer to achieve the desired final concentration.

  • Vortex briefly to ensure complete dissolution.

  • Keep the solution on ice for immediate use. For short-term storage, aliquot and store at -20°C.

Protocol 2: Generation of DHAP from Dihydroxyacetone Phosphate Dimethyl Ketal

This protocol outlines the hydrolysis of the dimethyl ketal to produce a solution of active DHAP.[5]

Materials:

  • Dihydroxyacetone phosphate dimethyl ketal bis(cyclohexylammonium) salt monohydrate[5]

  • Dowex-50 (H+ form) ion-exchange resin[5]

  • Deionized water

  • Potassium bicarbonate (for pH adjustment)

  • Water bath or incubator at 38-40°C

  • Filtration apparatus (e.g., syringe filter)

  • pH meter

Procedure:

  • Resin Preparation: Suspend the Dowex-50 resin in deionized water and wash by decantation several times to remove any colored impurities.[5]

  • Dissolution: Dissolve the desired amount of dihydroxyacetone phosphate dimethyl ketal salt in deionized water. A typical starting concentration is 12.5 mg/mL.[5]

  • Ion Exchange: Add the washed Dowex-50 resin to the dissolved ketal solution (a common ratio is 0.25 g of wet resin per mL of solution). Swirl the suspension for 30-60 seconds to allow for the exchange of cyclohexylammonium ions with protons.[5]

  • Filtration: Filter the suspension to remove the resin. Collect the filtrate. Wash the resin with a small volume of deionized water and combine the filtrates.

  • Hydrolysis: Incubate the combined filtrate in a water bath at 38-40°C for 4 hours to facilitate the hydrolysis of the ketal group. This process yields DHAP with near-quantitative efficiency.[5]

  • pH Adjustment and Storage: After hydrolysis, the solution will be acidic. Adjust the pH to 4.5 with potassium bicarbonate.[5] This solution can then be aliquoted and stored frozen without significant decomposition.[5]

  • Optional Methanol Removal: The hydrolysis process generates methanol as a byproduct. If methanol is undesirable for the intended application, it can be removed by distillation under reduced pressure.[5]

G Start Start Dissolve Ketal Salt Dissolve Ketal Salt Start->Dissolve Ketal Salt Add Dowex-50 Resin Add Dowex-50 Resin Dissolve Ketal Salt->Add Dowex-50 Resin Filter to Remove Resin Filter to Remove Resin Add Dowex-50 Resin->Filter to Remove Resin Incubate at 38-40°C for 4h Incubate at 38-40°C for 4h Filter to Remove Resin->Incubate at 38-40°C for 4h Adjust pH to 4.5 Adjust pH to 4.5 Incubate at 38-40°C for 4h->Adjust pH to 4.5 Store Frozen Store Frozen Adjust pH to 4.5->Store Frozen

Caption: Workflow for the hydrolysis of DHAP dimethyl ketal to generate active DHAP.

Performance in Enzymatic Assays: A Comparative Perspective

Both the directly dissolved lithium salt and the hydrolyzed ketal-derived DHAP are suitable substrates for a variety of enzymatic assays, including those for aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.[1][12][13] The primary consideration for performance is the final purity and concentration of the active DHAP.

When using DHAP generated from the dimethyl ketal, it is crucial to ensure the hydrolysis is complete to achieve the expected concentration. Incomplete hydrolysis will result in a lower-than-calculated DHAP concentration, leading to inaccurate kinetic measurements. Furthermore, the presence of byproducts such as methanol or residual ions from the resin could potentially interfere with sensitive enzyme systems.[5] Therefore, for highly sensitive or high-throughput screening applications, the use of freshly prepared DHAP from the lithium salt may be preferable to avoid the introduction of such variables.

For studies investigating the metabolic effects of lithium, the use of DHAP lithium salt could introduce a confounding variable.[10][11] In such cases, preparing DHAP from the dimethyl ketal or using a different salt form of DHAP would be a more rigorous experimental choice.

Conclusion: Making the Right Choice for Your Research

The decision to use DHAP lithium salt or its dimethyl ketal precursor is a critical one that should be guided by the specific demands of the experiment.

  • DHAP lithium salt is the ideal choice for convenience and speed , particularly for routine enzymatic assays where fresh solutions are frequently prepared. Its direct solubility eliminates the need for time-consuming preparation steps.

  • Dihydroxyacetone phosphate dimethyl ketal is the preferred option for applications demanding long-term stability and the absence of lithium ions . While it requires an initial investment in preparation time, it provides a stable, reliable source of DHAP for long-term studies.

By understanding the distinct advantages and disadvantages of each form, researchers can optimize their experimental workflows, enhance the reliability of their data, and ultimately accelerate their research and drug discovery efforts.

References

  • Taylor & Francis Online. (2006, December 5). A Modified Enzymatic Method for the Estimation of Dihydroxyacetone. Retrieved from [Link]

  • Google Patents. (n.d.). EP1739181A1 - Enzymatic method for producing dihydroxyacetone phosphate.
  • Research Collection. (2007, February 22). Chemical and enzymatic routes to dihydroxyacetone phosphate. Retrieved from [Link]

  • MilliporeSigma. (n.d.). This compound. Retrieved from [Link]

  • SLS. (n.d.). Dihydroxyacetone phosphate lit | 37442-100MG-F | SIGMA-ALDRICH. Retrieved from [Link]

  • Google Patents. (n.d.). EP1896598B1 - Enzymatic method for producing dihydroxyacetone phosphate.
  • PubMed. (2006, March 20). Structure of dihydroxyacetone phosphate dimethyl acetal, a stable dihydroxyacetone phosphate precursor, in the crystalline state. Retrieved from [Link]

  • Google Patents. (n.d.). EP0245976A1 - Process for the isolation of dihydroxyacetone.
  • American Journal of Physiology-Renal Physiology. (2018, February 1). Lithium induces aerobic glycolysis and glutaminolysis in collecting duct principal cells. Retrieved from [Link]

  • MDPI. (1989, November 7). Hyperpolarized Dihydroxyacetone Is a Sensitive Probe of Hepatic Gluconeogenic State. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydroxyacetone phosphate. Retrieved from [Link]

  • PubMed. (2008, January 14). Structure of cyclic dihydroxyacetone phosphate dimethyl acetal, a cyclic DHAP precursor, in the crystalline state. Retrieved from [Link]

  • Production Flow SOP. (n.d.). Enzyme Solution Preparation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydroxyacetone. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Dihydroxyacetone phosphate – Knowledge and References. Retrieved from [Link]

  • PMC. (n.d.). Probing hepatic metabolism of [2-13C]dihydroxyacetone in vivo with 1H-decoupled hyperpolarized 13C-MR. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Dihydroxyacetone phosphate signals glucose availability to mTORC1. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylglyoxal metabolism in mammalian systems. DHAP, dihydroxyacetone phosphate. Retrieved from [Link]

  • LCGC North America. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • PMC. (n.d.). A tipping point in dihydroxyacetone exposure: mitochondrial stress and metabolic reprogramming alter survival in rat cardiomyocytes H9c2 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Dihydroxyacetone phosphate signals glucose availability to mTORC1. Retrieved from [Link]

  • FooDB. (2015, May 7). Showing Compound dihydroxyacetone (FDB030826). Retrieved from [Link]

  • PMC. (2022, August 5). Lithium Enhances Hippocampal Glucose Metabolism in an In Vitro Mice Model of Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). DHAP plays a key role in the activation of mTORC1 by glucose a, GPD1.... Retrieved from [Link]

  • Grokipedia. (n.d.). Dihydroxyacetone. Retrieved from [Link]

  • eScholarship.org. (n.d.). Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. Retrieved from [Link]

  • RSC Publishing. (n.d.). A comparison of the solvation structure and dynamics of the lithium ion in linear organic carbonates with different alkyl chain lengths. Retrieved from [Link]

  • MDPI. (2025, August 9). Thermal Stability of Lithium-Ion Batteries: A Review of Materials and Strategies. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, August 31). Thermal Stability of Lithium Ion Battery Electrolyte. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

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A Tale of Two Salts: Navigating the Choice Between DHAP Lithium and Cyclohexylammonium Salts for Optimal Experimental Outcomes

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers and drug development professionals working with aldolases and other enzymes that utilize dihydroxyacetone phosphate (DHAP), the choice of starting material is a critical decision that can significantly impact experimental success. DHAP, a pivotal intermediate in glycolysis and lipid biosynthesis, is notoriously unstable, presenting a significant challenge for its use as a reagent.[1][2] This guide provides a comprehensive comparison of two common forms in which DHAP is made available to the research community: the ready-to-use lithium salt and the stable precursor, dihydroxyacetone phosphate dimethyl ketal bis(cyclohexylammonium) salt. Understanding the distinct advantages and disadvantages of each is paramount for experimental design, from ensuring reagent stability to achieving reliable and reproducible results.

The Core Challenge: The Inherent Instability of Dihydroxyacetone Phosphate

DHAP's utility in enzymatic reactions is matched by its chemical lability. The molecule is prone to degradation, particularly in neutral to basic solutions, with typical half-lives ranging from a few hours to a day at room temperature.[1] This instability can lead to the formation of methylglyoxal, a cytotoxic byproduct that can interfere with biological assays.[1] Consequently, the primary consideration when selecting a DHAP reagent is how to best mitigate this inherent instability to ensure the integrity of the molecule for the intended application.

At a Glance: Key Differences Between DHAP Lithium and Cyclohexylammonium Salts

FeatureDHAP Lithium SaltDHAP Cyclohexylammonium Salt (as a stable precursor)
Form Direct, unprotected salt of DHAPProtected dimethyl ketal precursor of DHAP
Stability Lower, prone to degradationHigh, stable for long-term storage
Ease of Use Ready to use directly from the vialRequires a hydrolysis step to generate DHAP
Purity of Active DHAP May contain degradation productsGenerates fresh, high-purity DHAP on demand
Handling Hygroscopic powderCrystalline solid, less hygroscopic
Ideal For Quick, routine enzymatic assaysApplications requiring the highest purity of DHAP, long-term storage

Deep Dive: A Comparative Analysis

Chemical Form and Stability: The Precursor Advantage

The most significant difference between the two products lies in their chemical form. The DHAP lithium salt is the deprotected, active form of the molecule.[3][4][5] While this offers the convenience of being ready for immediate use, it comes at the cost of stability. As a hygroscopic powder, it readily absorbs moisture from the atmosphere, which can accelerate its degradation even in solid form.[3] Once in solution, the clock on its limited half-life begins.

In contrast, the commercially available cyclohexylammonium salt is typically a salt of dihydroxyacetone phosphate dimethyl ketal.[6] This means the reactive ketone group of DHAP is protected as a dimethyl ketal. This chemical modification renders the molecule significantly more stable, allowing for long-term storage at 2-8°C with minimal degradation.[6] The cyclohexylammonium cation is used to form a stable, crystalline salt of this protected precursor.[7]

This "stable precursor" approach is a common strategy for supplying unstable molecules, ensuring that the researcher starts with a high-purity, un-degraded source material.[1][2]

Solubility and Preparation for Use

DHAP lithium salt is readily soluble in water, making it straightforward to prepare a stock solution.[4][5] However, due to its instability, it is recommended to prepare solutions fresh and use them immediately.

The dihydroxyacetone phosphate dimethyl ketal bis(cyclohexylammonium) salt is also water-soluble.[6] However, it requires an additional preparation step to deprotect the ketal and generate the active DHAP molecule. This is typically achieved by acid hydrolysis. A common procedure involves dissolving the salt in water, adding an acid resin (like Dowex-50) to exchange the cyclohexylammonium ions for protons, and then incubating the acidic solution to hydrolyze the ketal.[6] While this adds a step to the workflow, it provides the significant advantage of generating a fresh, high-purity solution of DHAP immediately before use.

Experimental Protocols

Protocol 1: Preparation of DHAP from Dihydroxyacetone Phosphate Dimethyl Ketal Bis(cyclohexylammonium) Salt

This protocol outlines the steps to generate active DHAP from its stable precursor.

Materials:

  • Dihydroxyacetone phosphate dimethyl ketal bis(cyclohexylammonium) salt, monohydrate

  • Dowex-50 (H+ form) resin

  • Deionized water

  • pH meter

  • Potassium bicarbonate (optional, for pH adjustment)

  • Filtration apparatus

Procedure:

  • Resin Preparation: Suspend the required amount of Dowex-50 resin in deionized water and allow it to settle. Decant the supernatant to remove any fine particles. Repeat this washing step several times.

  • Dissolution: Dissolve the dihydroxyacetone phosphate dimethyl ketal bis(cyclohexylammonium) salt in deionized water to a desired concentration (e.g., 25 mg in 2 ml).

  • Ion Exchange: Add the washed Dowex-50 resin (e.g., 0.5 g wet weight for 25 mg of salt) to the dissolved salt solution. Swirl the suspension for approximately 30 seconds to facilitate the exchange of cyclohexylammonium ions for protons.

  • Filtration: Filter the suspension to remove the resin. Collect the filtrate. Wash the resin with a small volume of deionized water and add this wash to the collected filtrate.

  • Hydrolysis: Incubate the acidic filtrate at 38-40°C for 4 hours. This will hydrolyze the dimethyl ketal to yield dihydroxyacetone phosphate.

  • pH Adjustment (Optional): For applications requiring a specific pH, the acidic solution can be carefully adjusted to a pH of 4.5 with a solution of potassium bicarbonate.

  • Storage of Generated DHAP: The resulting DHAP solution can be stored frozen for a period without significant decomposition.[6]

Visualization of the Workflow

DHAP_Preparation_Workflow Workflow: DHAP Lithium Salt vs. Cyclohexylammonium Salt Precursor cluster_0 DHAP Lithium Salt cluster_1 DHAP Cyclohexylammonium Salt Precursor lithium_salt DHAP Lithium Salt (Hygroscopic Powder) dissolve_lithium Dissolve in Buffer lithium_salt->dissolve_lithium use_lithium Immediate Use in Assay dissolve_lithium->use_lithium cyclo_salt DHAP Dimethyl Ketal Bis(cyclohexylammonium) Salt dissolve_cyclo Dissolve in Water cyclo_salt->dissolve_cyclo ion_exchange Ion Exchange (e.g., Dowex-50) dissolve_cyclo->ion_exchange hydrolysis Acid Hydrolysis (Deprotection) ion_exchange->hydrolysis use_cyclo Use Freshly Prepared DHAP in Assay hydrolysis->use_cyclo

Sources

A Comparative Guide to the Biological Activity of DHAP Lithium vs. Magnesium Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Dihydroxyacetone Phosphate (DHAP)

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in several core metabolic pathways, most notably glycolysis and gluconeogenesis.[1][2][3][4] It stands at a metabolic crossroads, readily interconverted with glyceraldehyde-3-phosphate (G3P) by the enzyme triosephosphate isomerase (TPI).[3][5][6] This equilibrium dictates the flow of three-carbon units towards either energy generation through glycolysis or anabolic pathways such as lipid synthesis.[2][7] Given its central role, the purity, stability, and biological activity of exogenous DHAP are of paramount importance for in vitro and cell-based assays. DHAP is commercially available, often as a magnesium salt, which is used as a substrate to characterize enzymes like fructose-bisphosphate aldolase and triosephosphate isomerase.[8]

While seemingly a minor detail, the choice of the cationic salt—typically lithium (Li+) or magnesium (Mg2+)—can have profound implications for the observed biological activity. This guide will dissect the underlying reasons for these differences, grounded in the distinct biochemical roles of these two cations.

The Physicochemical Landscape: A Tale of Two Cations

PropertyLithium (Li+)Magnesium (Mg2+)Significance in a Biological Context
Charge +1+2Mg2+'s higher charge density allows for stronger coordination with negatively charged phosphate groups and anionic amino acid residues in enzyme active sites.
Ionic Radius ~0.60 Å~0.65 ÅThe similar ionic radii allow Li+ to sometimes compete with Mg2+ for binding sites on enzymes.[9]
Abundance Trace element in the bodyFourth most abundant cation in the human body; second most abundant intracellularly.[10]Cells have evolved intricate mechanisms to manage and utilize Mg2+ as a critical cofactor, while Li+ is not a natural cofactor.
Role Pharmacological agentEssential cofactor for hundreds of enzymesMg2+ is integral to normal enzymatic function, particularly for kinases and other enzymes involved in phosphate transfer.[10][11][12] Li+ is known to be a modulator or inhibitor of certain enzymes.[9][13]

The Decisive Role of Magnesium as an Enzymatic Cofactor

Magnesium is not merely a passive counter-ion; it is a critical cofactor for a vast number of enzymes, particularly those that interact with phosphorylated substrates like DHAP and ATP.[10][11][12] In the context of DHAP metabolism, several key enzymes exhibit a strong dependence on or are regulated by Mg2+.

Key Mg2+-Dependent Enzymes in DHAP Metabolism:

  • Fructose-1,6-bisphosphate Aldolase: This enzyme catalyzes the reversible cleavage of fructose-1,6-bisphosphate into DHAP and G3P.[3] While not always strictly requiring Mg2+, its activity can be modulated by divalent cations.[10][14]

  • Glycerol-3-Phosphate Dehydrogenase (GPDH): This enzyme interconverts DHAP and glycerol-3-phosphate, a key step in linking carbohydrate and lipid metabolism.[2][15][16] Many dehydrogenases are sensitive to the ionic environment.

  • Enzymes of Glycolysis/Gluconeogenesis: Many kinases (e.g., phosphofructokinase) and other enzymes (e.g., enolase) in these pathways are Mg2+-dependent, primarily because they bind the substrate as a Mg-ATP complex.[10][11][12][17]

The fundamental role of Mg2+ is to stabilize the negative charges on the phosphate groups of substrates like DHAP and ATP, facilitating proper orientation within the enzyme's active site and promoting catalysis.

cluster_0 DHAP Metabolism & Mg²⁺ Dependence F16BP Fructose-1,6-bisphosphate Aldolase Fructose-Bisphosphate Aldolase F16BP->Aldolase DHAP DHAP TPI Triosephosphate Isomerase DHAP->TPI GPDH Glycerol-3-Phosphate Dehydrogenase DHAP->GPDH G3P Glyceraldehyde-3-phosphate Gly3P Glycerol-3-Phosphate Aldolase->DHAP Aldolase->G3P TPI->G3P GPDH->Gly3P Mg1 Mg²⁺ Mg1->Aldolase Modulates Mg2 Mg²⁺ Mg2->GPDH Modulates

Caption: Key enzymes in DHAP metabolism modulated by Magnesium (Mg²⁺).

Lithium: A Competitor and Modulator

Lithium, primarily known for its therapeutic use in bipolar disorder, is not a natural enzyme cofactor. Its biological effects often stem from its ability to compete with magnesium.[9] Due to their similar ionic radii, Li+ can displace Mg2+ from its binding sites on certain enzymes, often leading to inhibition.[9][13]

A well-documented example is the inhibition of glycogen synthase kinase-3 (GSK-3) by lithium, which occurs through direct competition with Mg2+.[13][18][19] This principle of Li+/Mg2+ competition is a key hypothesis for many of lithium's pharmacological effects.[9][20]

Therefore, when using DHAP lithium salt in an assay with a Mg2+-dependent enzyme, the following can be anticipated:

  • Reduced Enzymatic Activity: The presence of Li+ ions can competitively inhibit the binding of the essential Mg2+ cofactor, leading to lower reaction velocities compared to when DHAP magnesium salt is used.

  • Altered Kinetics: The apparent affinity of the enzyme for its substrate or for Mg2+ may be altered, complicating kinetic analyses.

  • Requirement for Higher Mg2+ Concentration: To achieve maximal enzyme activity, a higher concentration of supplemental Mg2+ may be required in the assay buffer to outcompete the inhibitory Li+ ions.

Comparative Biological Activity: A Summary

ParameterDHAP Magnesium SaltDHAP Lithium SaltRationale
Enzyme Kinetics (for Mg2+-dependent enzymes) Expected to follow standard Michaelis-Menten kinetics. Provides the necessary Mg2+ cofactor directly.May exhibit lower Vmax and/or higher Km. Li+ acts as a competitive inhibitor with respect to Mg2+.[18]
Cell-Based Assays More likely to reflect physiological activity, as Mg2+ is the natural intracellular cation.May introduce non-physiological effects due to Li+ inhibition of various Mg2+-dependent cellular enzymes (e.g., GSK-3, IMPase).[9][13]
Reproducibility High, assuming consistent lot purity. The system contains the required cofactor.Potentially lower, as the final activity will depend on the ratio of Li+ to free Mg2+ in the complete assay medium.
Buffer Formulation Standard buffer formulations are typically sufficient.Requires careful consideration and optimization of supplemental Mg2+ concentration to overcome competitive inhibition.

Experimental Protocols for Validation

To empirically validate the differential effects of DHAP lithium and magnesium salts, the following experimental workflows are proposed.

Protocol 1: In Vitro Enzyme Kinetics Assay

This protocol aims to compare the kinetic parameters of a Mg2+-dependent enzyme (e.g., glycerol-3-phosphate dehydrogenase) when provided with either DHAP magnesium salt or DHAP lithium salt.

Step-by-Step Methodology:

  • Enzyme Preparation: Obtain purified GPDH. Prepare a stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Substrate Preparation: Prepare stock solutions of DHAP magnesium salt and DHAP lithium salt of identical molar concentration in nuclease-free water.

  • Reaction Buffer Preparation: Prepare a master reaction buffer containing 50 mM Tris-HCl (pH 7.5) and the necessary cofactor for the dehydrogenase reaction (e.g., 0.25 mM NADH).

  • Assay Setup: In a 96-well UV-transparent plate, set up reactions by varying the concentration of the DHAP salt. For the DHAP lithium salt condition, run parallel assays with varying concentrations of supplemental MgCl2 (e.g., 0, 1, 5, 10 mM).

  • Initiate Reaction: Add a fixed amount of GPDH to each well to start the reaction.

  • Data Acquisition: Measure the decrease in absorbance at 340 nm over time using a plate reader. This corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each condition. Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km for each DHAP salt and Mg2+ condition.

cluster_1 Workflow: In Vitro Enzyme Kinetics P1 Prepare Reagents (Enzyme, DHAP-Mg, DHAP-Li, Buffer) P2 Set up 96-well plate (Vary [DHAP], Vary supplemental [Mg²⁺]) P1->P2 P3 Initiate reaction (Add GPDH) P2->P3 P4 Measure A₃₄₀ over time (Plate Reader) P3->P4 P5 Calculate Initial Velocities (V₀) P4->P5 P6 Determine Vmax & Km (Michaelis-Menten Plot) P5->P6 P7 Compare Kinetic Parameters P6->P7

Caption: Experimental workflow for comparing DHAP salt effects on enzyme kinetics.

Protocol 2: Cell-Based Metabolic Flux Analysis

This protocol uses techniques like Seahorse XF analysis to measure how living cells metabolize the different DHAP salts in real-time.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HepG2) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare a base assay medium (e.g., XF Base Medium) lacking glucose and pyruvate. Supplement separate batches of this medium with equimolar concentrations of DHAP lithium salt or DHAP magnesium salt.

  • Instrument Setup: Calibrate a Seahorse XF Analyzer.

  • Assay Execution: Replace the cell culture medium with the prepared assay media. Place the plate in the Seahorse analyzer.

  • Data Acquisition: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time. OCR is an indicator of mitochondrial respiration, and ECAR is an indicator of glycolysis.

  • Data Analysis: Compare the OCR and ECAR profiles of cells fed with DHAP magnesium salt versus DHAP lithium salt. A reduced metabolic rate in the lithium salt condition would suggest enzymatic inhibition at one or more points in the metabolic network.

Conclusion and Recommendations

The choice between DHAP lithium and magnesium salt is not trivial and has significant consequences for experimental outcomes.

  • For studies requiring maximal and physiologically relevant enzymatic activity, DHAP magnesium salt is the superior choice. It provides the substrate along with its essential cofactor, minimizing potential artifacts and ensuring that observed activity reflects the enzyme's true potential.

  • DHAP lithium salt should be used with caution. Researchers must be aware of the potential for competitive inhibition of Mg2+-dependent enzymes. If its use is unavoidable, extensive optimization of supplemental magnesium concentrations in the assay buffer is critical to obtain meaningful and reproducible data.

Ultimately, understanding the fundamental biochemistry of cation-enzyme interactions is paramount. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions and design robust, self-validating experiments in their exploration of cellular metabolism.

References

  • Schurmann, M., & Fessner, W. D. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Research Collection. [Link]

  • Wikipedia. (n.d.). Dihydroxyacetone phosphate. In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Young, A. H. (2014). Lithium: the pharmacodynamic actions of the amazing ion. British Journal of Hospital Medicine, 75(Sup1), C4-C7. [Link]

  • Fiorentini, D., Cappadone, C., Farruggia, G., & Prata, C. (2021). Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency. Nutrients, 13(4), 1136. [Link]

  • ResearchGate. (n.d.). Magnesium acts as a cofactor for the functionality of rate-limiting...[Link]

  • ResearchGate. (2025, August 10). Chemical and enzymatic routes to dihydroxyacetone phosphate. [Link]

  • Huang, J. H., et al. (2024). The role of magnesium in pancreatic beta-cell function and homeostasis. Frontiers in Endocrinology, 15, 1386119. [Link]

  • Semantics Scholar. (n.d.). Magnesium regulation of the glycolytic pathway and the enzymes involved.[Link]

  • Ryves, W. J., & Harwood, A. J. (2001). Lithium Inhibits Glycogen Synthase Kinase-3 by Competition for Magnesium. Biochemical and Biophysical Research Communications, 280(3), 720-725. [Link]

  • Ryves, W. J., & Harwood, A. J. (2002). Glycogen Synthase Kinase-3 Inhibition by Lithium and Beryllium Suggests the Presence of Two Magnesium Binding Sites. Biochemical and Biophysical Research Communications, 290(3), 967-972. [Link]

  • MDPI. (2025, September 10). The Remarkable Role of Triosephosphate Isomerase in Diabetes Pathophysiology. [Link]

  • Rakus, D., et al. (2004). Interaction between muscle aldolase and muscle fructose 1,6-bisphosphatase results in the substrate channeling. Biochemistry, 43(47), 14992-15002. [Link]

  • Murugan, N. J., & Pettegrew, J. W. (2004). Competition between lithium and magnesium ions for the G-protein transducin in the guanosine 5'-diphosphate bound conformation. Bipolar Disorders, 6(2), 126-135. [Link]

  • Wikipedia. (n.d.). Glycerol-3-phosphate dehydrogenase. In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Triosephosphate isomerase. In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Kumar, A., et al. (2023). Purification and characterization of human glycerol 3-phosphate dehydrogenases (mitochondrial and cytosolic) by NAD+/NADH redox method. International Journal of Biological Macromolecules, 249, 126011. [Link]

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A Comparative Guide to ¹H NMR Spectrum Analysis for Impurity Profiling of Dihydroxyacetone Phosphate (DHAP) Lithium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Purity in DHAP

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate metabolite in a host of fundamental biochemical pathways, including glycolysis, lipid biosynthesis, and the Calvin cycle.[1][2][3] Its role as a key substrate and metabolic marker makes it indispensable in research, diagnostics, and as a starting material in pharmaceutical development.[3] Given its central biological role, the purity of DHAP, particularly its common lithium salt form, is not merely a matter of quality control but a prerequisite for reproducible and reliable experimental outcomes.

Impurities, whether from synthesis, degradation, or storage, can significantly impact enzymatic assays, metabolic flux studies, and the synthesis of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, stands out as a premier analytical technique for both identifying and quantifying such impurities.[4] Unlike chromatographic methods that rely on reference standards for each impurity, ¹H NMR is a primary quantitative method (qNMR) where the signal integral is directly proportional to the molar concentration of the analyte, allowing for a comprehensive and accurate purity assessment from a single experiment.[5][6]

This guide provides an in-depth comparison of ¹H NMR methodologies for the analysis of DHAP lithium salt. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and interpretation to ensure the integrity of your work.

The Impurity Landscape of DHAP Lithium Salt

A robust analytical strategy begins with understanding the potential impurities. For DHAP lithium salt, these can be categorized into three main classes:

  • Process-Related Impurities: These are substances carried over from the synthetic route. A common synthesis involves the isomerization of glyceraldehyde.[7] Therefore, residual glyceraldehyde is a potential impurity that must be monitored. Other process-related impurities could include residual solvents or by-products from side reactions.

  • Degradation Products & Isomeric Forms: DHAP is a dynamic molecule in aqueous solutions. It exists in a chemical equilibrium between its monomeric ketone form, a hydrated form, and a dimeric hemiketal form.[7][8] While not impurities in the traditional sense, the relative abundance of these forms is critical, as only the monomeric form is the substrate for many enzymes. The monomeric form is favored at lower (low mM) concentrations.[8] Additionally, as a phosphorylated sugar, DHAP can be susceptible to hydrolysis under non-optimal pH or temperature conditions, leading to the formation of dihydroxyacetone and inorganic phosphate.[9][10]

  • Inorganic Impurities: As a lithium salt, the product may contain other inorganic lithium compounds (e.g., LiCl, Li₂CO₃) or other metal ions (e.g., Na+, K+, Mg²⁺) from starting materials or buffers used during purification.[11][12][13] While these are not directly detectable by ¹H NMR, they can alter the sample's pH and ionic strength, which in turn can subtly shift the resonances of DHAP and other organic impurities, underscoring the need for controlled sample preparation.

Comparative Methodologies for ¹H NMR Analysis

The choice of NMR method depends on the analytical objective, ranging from rapid quality checks to rigorous, validated quantification.

Method 1: Rapid Qualitative Screening

This approach is ideal for routine identity confirmation and a quick assessment of the presence of major organic impurities. It provides a spectral fingerprint of the sample.

  • Objective: To verify the identity of DHAP and detect any significant organic impurities (e.g., >1%).

  • Causality: By comparing the obtained spectrum to a reference spectrum of a known pure standard, one can quickly identify discrepancies. The presence of unexpected signals or altered signal ratios for the known DHAP forms (ketone vs. hydrate) can indicate a purity issue.

  • Limitations: This method is not accurately quantitative. Variations in experimental parameters like relaxation delays can skew the relative integrals, making it difficult to determine precise impurity levels.

Method 2: High-Accuracy Quantitative ¹H NMR (qNMR)

For precise purity determination and the validation of batch quality, qNMR with an internal standard is the gold standard.[14][15] It provides an absolute measure of the analyte's purity.

  • Objective: To accurately determine the purity (assay) of DHAP lithium salt and quantify specific impurities against a certified internal standard.

  • Causality: The fundamental principle of qNMR is that the integrated signal area is directly proportional to the number of protons contributing to that signal.[6] By adding a known mass of a high-purity internal standard with a known proton count, a direct comparison of integrals allows for the precise calculation of the analyte's mass.

  • Trustworthiness: This method is self-validating. The internal standard must be carefully chosen to have signals in an uncongested region of the spectrum, be stable, non-volatile, and soluble in the same solvent as the analyte.[5] This ensures that the integration of both the standard and the analyte signals is free from interference, leading to a trustworthy result.

Method 3: Advanced Structural Elucidation with 2D NMR

When unknown impurities are detected, one-dimensional ¹H NMR may be insufficient to determine their structure. In these cases, two-dimensional NMR techniques are invaluable.

  • Objective: To unambiguously identify the chemical structure of an unknown impurity.

  • Causality: Techniques like ¹H-¹³C HSQC correlate protons with the carbons they are directly attached to, while ¹H-³¹P HSQC-TOCSY can map proton-phosphorus connectivities through the entire spin system of the molecule.[9][16][17] This provides detailed bonding information that is essential for piecing together the impurity's structure. This is particularly powerful for phosphorylated species where the phosphorus nucleus provides an additional specific probe.[17]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols grounded in best practices for NMR analysis.

Workflow for DHAP Impurity Analysis

The overall process from sample handling to the final report can be visualized as follows:

DHAP_NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis cluster_report Part 4: Reporting s1 Weigh DHAP Sample & Internal Standard (for qNMR) s2 Dissolve in D₂O (with buffer if needed) s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Insert Sample & Lock s3->a1 a2 Shim Magnet Coils a1->a2 a3 Set Acquisition Parameters (D1, Pulse Angle, Scans) a2->a3 a4 Acquire Spectrum a3->a4 p1 Fourier Transform a4->p1 p2 Phase & Baseline Correction p1->p2 p3 Integrate Signals (Analyte, Impurities, Standard) p2->p3 p4 Calculate Purity / Impurity % p3->p4 r1 Generate Final Report p4->r1

Sources

Safety Operating Guide

Personal protective equipment for handling Dihydroxyacetone phosphate lithium salt

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Status: Non-Hazardous / High Integrity Risk While Dihydroxyacetone phosphate (DHAP) lithium salt is generally classified as non-hazardous under GHS standards [1, 2], it represents a significant integrity risk due to its high hygroscopicity and thermal instability. The primary operational objective is protecting the reagent from hydrolysis and degradation rather than protecting the operator from acute toxicity.

Critical Parameters:

  • Storage: -20°C (Strict).

  • Atmosphere: Keep dry; hygroscopic.

  • Solubility: Water-soluble (≥ 100 mg/mL).[1]

  • Stability: Susceptible to hydrolysis at room temperature or extreme pH.

Part 2: Risk Assessment & PPE Matrix

Hazard Identification

Unlike lithium metal or lithium aluminum hydride, the lithium salt of DHAP does not present pyrophoric or water-reactive explosion hazards. The lithium ion concentration is physiologically negligible in typical research quantities.

  • Health: Low acute toxicity.[2] Potential respiratory irritant if dust is inhaled.[3]

  • Reactivity: Stable under recommended conditions. Incompatible with strong oxidizing agents.[4]

  • Integrity: Rapidly absorbs atmospheric moisture, leading to clumping and hydrolysis of the phosphate ester bond.

Personal Protective Equipment (PPE) Matrix

This matrix balances operator safety with sample protection (RNase/DNase free, moisture barrier).

ComponentSpecificationRationale (Causality)
Hand Protection Nitrile Gloves (4 mil minimum) Protects skin from potential irritation; crucially, protects the sample from skin oils and nucleases.
Eye Protection Safety Glasses with Side Shields Standard GLP requirement to prevent particulate entry into eyes during weighing.
Respiratory N95 Mask (Optional) Recommended only if handling large quantities of open powder to prevent inhalation of fine particulates.
Body Defense Standard Lab Coat (Cotton/Poly) Prevents contamination of street clothes; reduces static discharge risk near sensitive balances.

Part 3: Operational Protocol (Step-by-Step)

A. Pre-Handling Equilibration (The "Condensation Trap")

Context: Opening a -20°C bottle in humid room air causes immediate water condensation on the reagent, initiating hydrolysis.

  • Retrieval: Remove the DHAP Lithium Salt container from the -20°C freezer.

  • Desiccation: Place the sealed container immediately into a desiccator cabinet or a jar with active desiccant (e.g., Drierite).

  • Equilibration: Allow the container to warm to room temperature (approx. 30–45 minutes).

    • Validation Check: Touch the bottle exterior. If it feels cold or shows "sweat," do not open.

B. Weighing & Solubilization

Objective: Minimize exposure time to ambient humidity.

  • Preparation: Pre-chill the solvent (typically water or biological buffer) to 4°C.

  • Weighing:

    • Open the bottle only when necessary.

    • Use a clean, anti-static spatula.

    • Visual QC: The powder should be white and free-flowing. If it appears yellow or sticky, degradation has occurred [3].

  • Solubilization:

    • Add DHAP powder to the pre-chilled buffer.

    • Vortex gently. Solubility is high (≥ 100 mg/mL), so vigorous heating or sonication is unnecessary and detrimental.

  • Aliquot Strategy:

    • Do not store excess solubilized DHAP. Flash-freeze aliquots in liquid nitrogen and store at -80°C if reuse is absolutely necessary, though fresh preparation is preferred.

Part 4: Workflow Visualization

The following diagram illustrates the "Cold Chain" handling process designed to maximize reagent stability.

DHAP_Handling Storage Storage (-20°C) Equilibration Equilibration (Desiccator, RT) Storage->Equilibration Retrieve Inspection Visual QC (White Powder?) Equilibration->Inspection 30-45 mins Weighing Weighing (Low Humidity) Inspection->Weighing Pass Waste Disposal (Standard) Inspection->Waste Fail (Sticky/Yellow) Solubilization Solubilization (Ice Cold Buffer) Weighing->Solubilization Add to Buffer Experiment Experimental Use (Immediate) Solubilization->Experiment Keep on Ice Experiment->Waste Post-Assay

Figure 1: Operational workflow emphasizing the critical equilibration step to prevent moisture-induced hydrolysis.

Part 5: Emergency & Disposal Procedures

Spills and Exposure[4][5]
  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water.[3][5] The lithium salt is water-soluble and rinses off easily.

  • Eye Contact: Flush eyes with water for at least 15 minutes. Remove contact lenses if present.[2][5][6][7]

Disposal[2][3][4][5][7]
  • Waste Classification: DHAP Lithium salt is not typically classified as hazardous waste under RCRA (USA) or equivalent EU regulations, but local rules apply.

  • Procedure: Dissolve in water and dispose of via the institution's organic solvent/aqueous waste stream. Do not pour down the drain unless explicitly permitted by local EHS regulations for dilute sugar-phosphates.

Part 6: References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.